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  • Product: 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
  • CAS: 18944-28-0

Core Science & Biosynthesis

Foundational

Role of 2S-amino-1-hydroxy-3-octadecanone monohydrochloride in sphingolipid metabolism

A Technical Guide to L-Cycloserine as a Modulator of De Novo Sphingolipid Synthesis Abstract Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as key...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to L-Cycloserine as a Modulator of De Novo Sphingolipid Synthesis

Abstract

Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The de novo synthesis pathway, originating in the endoplasmic reticulum, is a primary source of cellular sphingolipids and is frequently a subject of investigation in numerous disease models. The first and rate-limiting step of this pathway is catalyzed by serine palmitoyltransferase (SPT). L-Cycloserine, a structural analog of L-serine, acts as a potent and irreversible inhibitor of SPT, making it an invaluable pharmacological tool for researchers. This technical guide provides an in-depth exploration of L-cycloserine's mechanism of action, its role in the study of sphingolipid metabolism, and detailed protocols for its application in both in vitro and in vivo research settings.

Introduction to Sphingolipid Metabolism

Sphingolipid metabolism is a complex and highly regulated network of interconnected pathways.[1] The central molecule in this network is ceramide, which can be generated through three main routes: the de novo synthesis pathway, the breakdown of sphingomyelin by sphingomyelinases, and the salvage pathway that recycles sphingosine.[2]

The de novo pathway begins with the condensation of L-serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4] This reaction yields 3-ketodihydrosphingosine, which is then rapidly reduced to dihydrosphingosine (sphinganine). Dihydrosphingosine is subsequently acylated by ceramide synthases to form dihydroceramide, and a final desaturation step produces ceramide.[5] Ceramide can then be further metabolized to form more complex sphingolipids like sphingomyelin, glucosylceramide, and galactosylceramide, or it can be broken down to sphingosine, which can be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P).[3]

Given that SPT catalyzes the committed step in this pathway, its inhibition offers a direct method to probe the physiological and pathological roles of de novo sphingolipid synthesis.

L-Cycloserine: Mechanism of Action

L-cycloserine is an irreversible inhibitor of serine palmitoyltransferase.[6][7] As a cyclic analog of L-serine, it competitively binds to the active site of SPT.[7] Unlike a typical competitive inhibitor, L-cycloserine forms a stable adduct with the pyridoxal 5'-phosphate (PLP) cofactor of the enzyme, leading to its inactivation.[3][7] Studies have revealed a novel mechanism of inactivation where the cycloserine ring opens, followed by decarboxylation, resulting in a tightly bound complex that disables the enzyme.[3][7] The L-isomer of cycloserine is significantly more potent in inhibiting the mammalian brain enzyme than the D-isomer, with studies showing it to be approximately 100 times more inhibitory in vitro.[6]

By inhibiting SPT, L-cycloserine effectively blocks the entire de novo synthesis pathway at its origin. This leads to a marked reduction in the cellular pools of ceramide and all downstream complex sphingolipids that are reliant on this pathway for their synthesis.[4] This specific mode of action makes L-cycloserine a powerful tool to investigate cellular processes that are dependent on a constant influx of newly synthesized sphingolipids.

Sphingolipid_Metabolism_Inhibition cluster_DeNovo De Novo Synthesis Pathway (ER) cluster_Complex Complex Sphingolipid Synthesis (Golgi) cluster_Salvage Salvage & Signaling L-Serine L-Serine SPT SPT L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Rate-limiting step Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine  KDSR KDSR KDSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide  CerS CerS CerS Ceramide Ceramide Dihydroceramide->Ceramide  DEGS1 DEGS1 DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin  SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide  GCS Sphingosine Sphingosine Ceramide->Sphingosine  CDase L-Cycloserine L-Cycloserine L-Cycloserine->SPT Irreversible Inhibition Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs S1P Sphingosine-1-P Sphingosine->S1P  SphK

Figure 1: Inhibition of De Novo Sphingolipid Synthesis by L-Cycloserine. This diagram illustrates the de novo sphingolipid synthesis pathway, highlighting the irreversible inhibition of Serine Palmitoyltransferase (SPT) by L-Cycloserine, which blocks the initial rate-limiting step and subsequent production of ceramide and complex sphingolipids.

Experimental Protocols

In Vitro Studies: Cell Culture

The use of L-cycloserine in cell culture allows for the controlled investigation of the role of de novo sphingolipid synthesis in specific cellular processes.

Protocol: Inhibition of Sphingolipid Synthesis in Cultured Cells

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours. The cell type and experimental endpoint will dictate the optimal seeding density.

  • Preparation of L-Cycloserine Stock Solution:

    • L-cycloserine is soluble in aqueous solutions.[8][9] Prepare a stock solution (e.g., 10-100 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • It is recommended to prepare fresh solutions for each experiment, as long-term stability in solution may vary.[8]

  • Treatment:

    • Remove the existing culture medium from the cells.

    • Add fresh medium containing the desired concentration of L-cycloserine. A typical starting concentration range is 50-500 µM, with an IC50 for T-cell proliferation suppression observed as low as 0.5-1 µM in some studies.[10] The optimal concentration should be determined empirically for each cell line and experimental condition through a dose-response experiment.

    • Include a vehicle control (medium with PBS or the solvent used for any other treatments).

  • Incubation: Incubate the cells for the desired period. The time required to observe significant changes in sphingolipid levels can range from a few hours to over 24 hours, depending on the turnover rate of the sphingolipids of interest in the specific cell type.

  • Harvesting and Analysis:

    • For lipid analysis, wash the cells with ice-cold PBS, scrape them into a suitable solvent (e.g., methanol), and store at -80°C until extraction.

    • For analysis of cellular responses (e.g., apoptosis, proliferation), proceed with the appropriate assay according to the manufacturer's protocol.

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in culture plates Incubate_24h Incubate for 24h for adherence Cell_Seeding->Incubate_24h Add_Treatment Treat cells with L-Cycloserine (e.g., 50-500 µM in fresh medium) Vehicle_Control Include Vehicle Control (medium + PBS) Prepare_LCS Prepare fresh L-Cycloserine stock (e.g., 100 mM in PBS, sterile filter) Incubate_Time Incubate for desired time (e.g., 4-48 hours) Add_Treatment->Incubate_Time Vehicle_Control->Incubate_Time Harvest_Cells Harvest Cells Incubate_Time->Harvest_Cells Lipid_Analysis Lipid Extraction & LC-MS/MS Analysis Harvest_Cells->Lipid_Analysis Functional_Assay Functional Assays (Apoptosis, Proliferation, etc.) Harvest_Cells->Functional_Assay

Figure 2: In Vitro Experimental Workflow. A schematic representation of the key steps for investigating the effects of L-Cycloserine on cultured cells, from cell preparation and treatment to downstream analysis of lipids and cellular functions.

In Vivo Studies: Animal Models

In vivo studies using L-cycloserine are crucial for understanding the systemic and tissue-specific roles of de novo sphingolipid synthesis in physiological and pathological states.

Protocol: Inhibition of Sphingolipid Synthesis in Mice

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • L-Cycloserine Preparation and Administration:

    • Dissolve L-cycloserine in sterile saline or PBS for injection.

    • Administer via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Dosages can vary significantly depending on the study's objective. For example, daily i.p. injections for 7 days have been shown to reduce brain gangliosides and cerebrosides.[6] In a model of light-induced retinal degeneration, a single 10 mg/kg dose administered systemically 30 minutes prior to light exposure was found to be protective.[11] Long-term studies have used low doses over two months to achieve specific reductions in brain cerebrosides.[12]

  • Treatment Schedule: The frequency and duration of administration will depend on the experimental goals. For acute effects, a single dose may be sufficient, while chronic studies may require daily or twice-daily injections over several weeks.[6][12]

  • Monitoring: Monitor animals for any adverse effects, such as weight loss or behavioral changes.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals according to approved ethical protocols.

    • Harvest tissues of interest (e.g., brain, liver, retina) and immediately snap-freeze in liquid nitrogen or store at -80°C.

    • For sphingolipid analysis, tissues will undergo homogenization and lipid extraction prior to LC-MS/MS.[11][13]

InVivo_Workflow Acclimatization Animal Acclimatization (1 week) Randomization Randomize into Treatment Groups (e.g., Vehicle, L-Cycloserine) Acclimatization->Randomization Treatment Administer L-Cycloserine or Vehicle (i.p. or s.c. injection) Define Dose & Schedule Randomization->Treatment Monitoring Monitor Animal Health (Weight, Behavior) Treatment->Monitoring Daily/Regularly Endpoint Experimental Endpoint Reached Monitoring->Endpoint Euthanasia Euthanasia & Tissue Harvest Endpoint->Euthanasia Analysis Tissue Processing for Analysis (Lipidomics, Histology, etc.) Euthanasia->Analysis

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Exploratory

De Novo Ceramide Biosynthesis and the Pivotal Role of 2S-amino-1-hydroxy-3-octadecanone (3-Ketosphinganine): A Technical Guide

Executive Summary In the complex landscape of lipid signaling, ceramides act as central hubs regulating cellular processes ranging from apoptosis to insulin resistance. The de novo biosynthesis of these sphingolipids is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex landscape of lipid signaling, ceramides act as central hubs regulating cellular processes ranging from apoptosis to insulin resistance. The de novo biosynthesis of these sphingolipids is tightly controlled, beginning with a critical rate-limiting condensation reaction. This technical whitepaper explores the mechanistic role of 2S-amino-1-hydroxy-3-octadecanone monohydrochloride —commonly known as 3-ketosphinganine (3-KSph) hydrochloride—as both an essential biological intermediate and an indispensable experimental tool for lipidomic validation and metabolic rescue assays.

Mechanistic Role in the De Novo Pathway

The de novo synthesis of ceramides occurs at the cytosolic leaflet of the endoplasmic reticulum (ER). The pathway is initiated by 1, a pyridoxal phosphate-dependent enzyme complex that catalyzes the condensation of L-serine and palmitoyl-CoA[1].

The direct product of this reaction is 3-ketosphinganine (2S-amino-1-hydroxy-3-octadecanone). Biologically, 3-KSph is a highly transient intermediate. To prevent cellular toxicity and ER stress associated with its accumulation, it is rapidly reduced by the NADPH-dependent enzyme 2 to form sphinganine[2]. Sphinganine is subsequently N-acylated by a family of Ceramide Synthases (CerS1-6) to form dihydroceramide, which is finally desaturated to yield ceramide.

DeNovoPathway Serine L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) [Rate-Limiting Step] Serine->SPT KSph 3-Ketosphinganine (2S-amino-1-hydroxy-3-octadecanone) SPT->KSph Inhibited by Myriocin KDSR 3-Ketosphinganine Reductase (KDSR) [NADPH-Dependent] KSph->KDSR Sphinganine Sphinganine KDSR->Sphinganine CerS Ceramide Synthase (CerS1-6) Sphinganine->CerS + Fatty Acyl-CoA DHCer Dihydroceramide CerS->DHCer DES Dihydroceramide Desaturase (DES) DHCer->DES Ceramide Ceramide DES->Ceramide

De novo ceramide biosynthesis pathway highlighting the pivotal role of 3-ketosphinganine.

Chemical Rationale: Why the Monohydrochloride Salt?

In experimental settings, utilizing the free base form of3 is problematic[3]. The free primary amine is highly nucleophilic and prone to rapid auto-oxidation and degradation in aqueous environments.

By supplying the compound as a monohydrochloride salt (CAS 25515-53-1), the primary amine is protonated[4]. This chemical modification confers critical advantages:

  • Structural Stability: Prevents spontaneous degradation during long-term storage at -20°C.

  • Solvent Compatibility: Significantly enhances solubility in organic extraction solvents (chloroform/methanol) required for lipidomic workflows.

  • Protein Complexation: Facilitates easier conjugation with carrier proteins (like BSA) for delivery into aqueous cell culture media.

Experimental Utility: The Myriocin Rescue Paradigm

As application scientists, proving that a specific cellular phenotype is driven by ceramides requires rigorous validation. Myriocin, a potent fungal toxin, is routinely used to irreversibly inhibit SPT, thereby depleting cellular ceramides. However, myriocin can induce off-target effects.

To establish causality, researchers employ a "Rescue Paradigm" . By supplementing myriocin-treated cells with exogenous 5, the inhibited SPT step is bypassed, and downstream ceramide biosynthesis is reactivated[5]. If the addition of 3-KSph reverses the myriocin-induced phenotype (e.g., restoring endothelial progenitor cell migration or reversing insulin resistance), it definitively proves that the phenotype is sphingolipid-dependent.

RescueWorkflow S1 1. Cell Starvation (Standardize Metabolism) S2 2. SPT Inhibition (Myriocin Pre-treatment) S1->S2 S3 3. Pathway Rescue (Add 3-KSph-BSA) S2->S3 S4 4. Phenotypic Stress (e.g., Palmitate) S3->S4 S5 5. LC-MS/MS (Lipidomic Validation) S4->S5

Experimental workflow for validating sphingolipid-dependent phenotypes via 3-KSph rescue.

Quantitative Data & Analytical Parameters

Table 1: Physicochemical Properties of 3-KSph Monohydrochloride
PropertyValue
Formal Name 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
CAS Number 25515-53-1
Molecular Formula C18H37NO2 • HCl
Formula Weight 336.0 g/mol
Solubility Soluble in Chloroform, Ethanol, Methanol
SMILES NC(CCCCCCCCCCCCCCC)=O.Cl
Table 2: LC-MS/MS MRM Transitions for De Novo Sphingolipid Intermediates

Note: Standard Multiple Reaction Monitoring (MRM) transitions for positive ion mode [M+H]+.

Target AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
3-Ketosphinganine (d18:0) 300.3282.315
Sphinganine (d18:0) 302.3284.315
Dihydroceramide (d18:0/16:0) 540.5284.325
Ceramide (d18:1/16:0) 538.5264.325
d7-3-Ketosphinganine (IS) 307.3289.315

Validated Experimental Protocols

Protocol A: Preparation of 3-KSph-BSA Delivery Complex

Sphingolipids are highly hydrophobic. Adding them directly to aqueous media causes micelle precipitation, leading to erratic cellular uptake. Conjugating 3-KSph to Bovine Serum Albumin (BSA) mimics physiological lipid transport.

  • Lipid Solubilization: Dissolve 3-KSph monohydrochloride in 100% molecular-grade ethanol to create a 10 mM stock.

    • Causality: Ethanol ensures complete dissolution of the hydrophobic aliphatic tail while the HCl salt maintains amine stability.

  • BSA Preparation: Prepare a 4 mM fatty-acid-free BSA solution in PBS at 37°C.

    • Causality: Endogenous fatty acids naturally bound to standard BSA will compete with 3-KSph for hydrophobic binding pockets. Using FA-free BSA maximizes conjugation efficiency.

  • Conjugation: Dropwise add the lipid stock to the BSA solution while continuously vortexing to achieve a final concentration of 1 mM 3-KSph.

    • Self-Validating Check: The resulting solution must remain optically clear. Any turbidity indicates micelle precipitation, rendering the batch unusable for uniform cellular delivery.

Protocol B: Myriocin Rescue Assay & Lipid Extraction (Bligh-Dyer)
  • SPT Inhibition: Pre-treat cultured cells with 50 nM Myriocin for 2 hours.

    • Causality: This incubation period allows sufficient time for the irreversible covalent inhibition of endogenous SPT before introducing exogenous rescue agents.

  • Pathway Rescue: Add 1–5 µM of the 3-KSph-BSA complex to the culture media and incubate alongside your phenotypic stressor (e.g., Palmitate loading).

  • Metabolic Quenching: Wash and harvest cells in ice-cold PBS.

    • Causality: Rapid cooling instantly halts all enzymatic lipid metabolism (e.g., KDSR and CerS activity), preserving an accurate snapshot of the cellular lipidome.

  • Extraction: Add Chloroform:Methanol (1:2 v/v) spiked with a known concentration of d7-3-KSph internal standard (IS). Add water and additional chloroform to induce phase separation. Collect the lower organic phase and dry under N2 gas.

    • Self-Validating Check: During LC-MS/MS analysis, calculate the recovery rate of the d7-3-KSph spike-in. A recovery rate of <70% invalidates the extraction efficiency, requiring protocol recalibration to ensure data trustworthiness.

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Foundational

The Serine Palmitoyltransferase (SPT) Pathway: Mechanistic Enzymology and Analytical Trapping of the 3-Ketosphinganine Intermediate

Executive Summary Sphingolipids are indispensable structural components of eukaryotic membranes and act as potent signaling molecules regulating apoptosis, cellular stress, and proliferation. The de novo biosynthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sphingolipids are indispensable structural components of eukaryotic membranes and act as potent signaling molecules regulating apoptosis, cellular stress, and proliferation. The de novo biosynthesis of these lipids is strictly regulated and initiated by the rate-limiting enzyme Serine Palmitoyltransferase (SPT). This whitepaper provides an in-depth mechanistic analysis of the SPT catalytic cycle, focusing specifically on its immediate, highly transient product: the 3-ketosphinganine (3-KSa) intermediate. By examining the structural enzymology of SPT and the metabolic fate of 3-KSa, we outline self-validating experimental protocols designed to trap and quantify this elusive intermediate for drug development and lipidomic research.

The Gateway to Sphingolipid Biosynthesis

The de novo synthesis of sphingolipids takes place on the cytosolic face of the endoplasmic reticulum (ER). The pathway is initiated by SPT, which catalyzes the decarboxylative Claisen-like condensation of L-serine and palmitoyl-CoA[1]. The direct product of this reaction is 3-ketosphinganine (also referred to as 3-ketodihydrosphingosine or 3-KDS).

Because 3-KSa is an α -aminoketone, it is chemically reactive and potentially cytotoxic. Under normal physiological conditions, it does not accumulate; it is almost instantaneously reduced by the NADPH-dependent enzyme 3-ketosphinganine reductase (KDSR) to form sphinganine[2]. This rapid turnover makes 3-KSa a "ghost" metabolite in standard steady-state lipidomics, requiring specialized biochemical interventions to study.

Mechanistic Enzymology of SPT

SPT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme belonging to the fold-type I α -oxoamine synthase (AOS) family[3]. In humans, the core functional enzyme is a membrane-bound heterodimer composed of SPTLC1 and SPTLC2 (or SPTLC3) subunits. Its activity is further modulated by small subunits (ssSPTa/b) and negatively regulated by ORMDL proteins[4].

The catalytic mechanism of SPT is a masterclass in PLP-mediated chemistry, proceeding through several distinct transition states:

  • Internal Aldimine: In the resting state, the PLP cofactor is covalently bound to an active-site lysine residue (e.g., Lys265 in S. paucimobilis) via a Schiff base[3].

  • Transimination: L-serine enters the active site. Its amino group nucleophilically attacks the internal aldimine, displacing the lysine to form a PLP-L-serine external aldimine [4].

  • Deprotonation: A basic residue within the catalytic pocket abstracts the C α proton of the external aldimine, generating a resonance-stabilized quinonoid (carbanion) intermediate [3].

  • Condensation & Decarboxylation: The carbanion attacks the thioester carbonyl carbon of the incoming palmitoyl-CoA. Subsequent decarboxylation drives the reaction forward irreversibly, releasing CoA, CO 2​ , and yielding the 3-KSa product[3].

SPT_Mechanism Serine L-Serine + Palmitoyl-CoA IntAldimine Internal Aldimine (PLP-Lys) Serine->IntAldimine SPT Binding ExtAldimine External Aldimine (PLP-L-Serine) IntAldimine->ExtAldimine Transimination Quinonoid Quinonoid Intermediate (Carbanion) ExtAldimine->Quinonoid Deprotonation (Cα) KDS 3-Ketosphinganine (3-KSa) + CoA + CO2 Quinonoid->KDS Condensation & Decarboxylation Sphinganine Sphinganine KDS->Sphinganine KDSR + NADPH

Catalytic mechanism of SPT highlighting PLP-dependent intermediates.

The 3-Ketosphinganine Intermediate: Metabolic Fate and Toxicity

When KDSR is bypassed or pharmacologically inhibited, the accumulation of 3-KSa becomes highly toxic to the cell. Elevated 3-KSa provokes the accumulation of atypical dihydrosphingolipids and induces robust autophagy and cell death. For example, exogenous application of 3-KSa to HGC27 cancer cells demonstrates significant cytotoxicity, highlighting the necessity of rapid KDSR-mediated reduction in healthy cells[5].

Table 1: Quantitative Parameters of the SPT-KDSR Axis
ParameterValue / RangeBiological ContextReference
SPT Myriocin Ki​ ~0.28 nMHighly potent transition-state inhibition of SPT[2]
3-KSa Cytotoxicity ( CC50​ ) 19.7 ± 3.3 μ MInduces autophagy and cell death in HGC27 cancer cells[5]
KDSR Reaction Time < 1 minute (in vivo)Rapid reduction prevents toxic accumulation of 3-KSa[1]
3-KSa Assay Incubation 10 - 60 minutesOptimal window for in vitro trapping before degradation[2]

Experimental Methodologies: Trapping a Transient Intermediate

To accurately measure SPT flux and study the 3-KSa intermediate, researchers must design assays that intentionally uncouple SPT from KDSR.

Causality in Experimental Design: Because KDSR strictly requires NADPH as a reducing cofactor to convert 3-KSa to sphinganine, deliberately omitting NADPH from a cell-free microsomal system renders KDSR catalytically inactive. This biochemical bottleneck effectively "traps" the newly synthesized 3-KSa, allowing it to accumulate proportionally to SPT activity without downstream metabolic loss[1].

To elevate this to a self-validating system , stable-isotope labeled L-serine (e.g., 13C3​,15N -Serine) is utilized. This allows the mass spectrometer to unequivocally differentiate de novo synthesized heavy 3-KSa from endogenous background noise. Furthermore, a parallel reaction treated with Myriocin (a potent SPT inhibitor that mimics the PLP-adduct intermediate) serves as an absolute negative control. A complete loss of the isotopic 3-KSa signal in the Myriocin cohort validates that the measured metabolite is exclusively the product of SPT activity[2].

Workflow Prep 1. Microsome Preparation Incubate 2. Isotope Substrate Incubation (No NADPH) Prep->Incubate Isolate SPT Extract 3. Lipid Extraction (ChCl3:MeOH) Incubate->Extract Trap 3-KSa LCMS 4. LC-MS/MS Quantification Extract->LCMS Isolate Lipids

Workflow for the self-validating 3-KSa trapping assay using LC-MS/MS.

Protocol 1: Cell-Free SPT Activity and 3-KSa Trapping Assay
  • Microsome Isolation: Homogenize cultured cells or tissue in a cold sucrose buffer (250 mM sucrose, 50 mM HEPES, pH 7.4). Isolate the ER-enriched microsomal fraction via ultracentrifugation (100,000 × g for 1 hour at 4°C).

  • Reaction Assembly: Resuspend microsomes (100 μ g of total protein) in an assay buffer containing 50 mM HEPES (pH 7.4), 5 mM DTT, and 50 μ M PLP. Crucial Causality Step: Do NOT add NADPH to the buffer to ensure KDSR remains inactive.

  • Substrate Addition & Internal Controls: Initiate the reaction by adding 1 mM 13C3​,15N -L-Serine and 50 μ M Palmitoyl-CoA. For the negative control validation, pre-incubate one replicate with 1 μ M Myriocin for 15 minutes prior to substrate addition[2].

  • Incubation & Quenching: Incubate the mixture at 37°C for 30 minutes. Quench the reaction by adding 3 volumes of Chloroform:Methanol (1:2, v/v) containing an internal standard (e.g., d7-sphinganine).

  • Lipid Extraction & LC-MS/MS: Perform a modified Bligh-Dyer lipid extraction. Analyze the dried organic phase using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transition of the heavy-labeled 3-KSa[1].

Protocol 2: KDSR Reductase Activity Assay

To study the second half of the pathway, KDSR activity can be assayed directly by re-coupling the system.

  • Preparation: Utilize the same microsomal preparation as outlined in Protocol 1.

  • Reaction Assembly: Provide the required 100 μ M NADPH cofactor and spike the system with 10 μ M of synthetic 3-KSa (or 3H -labeled 3-KSa)[2].

  • Detection: Monitor the time-dependent depletion of NADPH absorbance at 340 nm using a spectrophotometer, or extract the lipids to quantify the newly formed sphinganine via LC-MS/MS.

Pathophysiological & Therapeutic Implications

The strict substrate specificity of SPT is vital for cellular health. Missense mutations in the SPTLC1 or SPTLC2 genes alter the enzyme's active site architecture, allowing it to condense palmitoyl-CoA with L-alanine or glycine instead of L-serine. This aberrant reaction produces 1-deoxysphingolipids, which lack the C1-hydroxyl group necessary for downstream degradation. The toxic accumulation of these dead-end metabolites causes Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1), leading to severe neurodegeneration[4].

Furthermore, the SPT pathway is a prime target for viral hijacking. Certain large DNA viruses, such as the Emiliania huxleyi virus, encode their own viral SPT. This viral enzyme exhibits a distinct substrate preference, inducing a metabolic switch that forces the host to synthesize unusual hydroxylated C17 sphingoid bases that are absolutely essential for viral assembly and infectivity[6].

References

  • 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing). 5

  • The Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations - PMC. 4

  • Viral serine palmitoyltransferase induces metabolic switch in sphingolipid biosynthesis and is required for infection of a marine alga - PNAS. 6

  • The Structure of Serine Palmitoyltransferase; Gateway to Sphingolipid Biosynthesis - ResearchGate. 3

  • Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC.2

  • Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC. 1

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Exploratory

The Vitamin K – Sphingolipid Axis: Mechanistic Impact of Vitamin K Deficiency on 3-Keto Sphinganine d18:0 Production

Executive Summary Historically recognized for its canonical role as a cofactor for γ -glutamyl carboxylase (GGCX) in blood coagulation, Vitamin K also exerts profound, non-canonical influence over central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically recognized for its canonical role as a cofactor for γ -glutamyl carboxylase (GGCX) in blood coagulation, Vitamin K also exerts profound, non-canonical influence over central nervous system (CNS) lipid metabolism[1],[2]. Specifically, Vitamin K—predominantly in the form of Menaquinone-4 (MK-4) in the brain—acts as a critical positive modulator of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis[2].

This technical whitepaper explores the biochemical causality between Vitamin K deficiency and the suppressed production of 3-keto sphinganine d18:0 (also known as 3-ketodihydrosphingosine or 3-KDS), the foundational intermediate of all complex sphingolipids[3]. Designed for researchers and drug development professionals, this guide synthesizes mechanistic data, outlines self-validating experimental workflows, and provides actionable protocols for quantifying this metabolic axis.

The Biochemical Axis: SPT and 3-Keto Sphinganine d18:0

Sphingolipids are essential structural components of neuronal cell membranes and critical signaling molecules regulating cellular proliferation, differentiation, and apoptosis[2]. The de novo biosynthesis of sphingolipids is initiated in the endoplasmic reticulum (ER).

The Rate-Limiting Step

The condensation of L-serine and palmitoyl-CoA is catalyzed by Serine Palmitoyltransferase (SPT) (historically referred to as 3-KDS synthase)[2]. This reaction yields 3-keto sphinganine d18:0 , a lyso-sphingolipid that is rapidly reduced to sphinganine and subsequently N-acylated to form ceramides[3].

The Role of Vitamin K

The induction of SPT activity by Vitamin K was first observed in the Vitamin K-dependent microorganism Bacteroides melaninogenicus[4]. In mammalian brains, MK-4 directly influences SPT activity independent of its GGCX-carboxylation role[2]. When Vitamin K levels are optimal, SPT maintains basal production of 3-keto sphinganine d18:0, ensuring a steady supply of downstream sulfatides and sphingomyelin necessary for myelin integrity[1].

Fig 1: Vitamin K modulation of the de novo sphingolipid biosynthesis pathway via SPT activation.

Mechanistic Impact of Vitamin K Deficiency

Vitamin K deficiency directly inactivates or suppresses SPT, creating a metabolic bottleneck at the very first step of the sphingolipid pathway[3].

Causality of Depletion

When Vitamin K is depleted—either through dietary restriction or pharmacological antagonism via Warfarin (which blocks Vitamin K epoxide reductase, VKOR)—the activation of SPT is significantly diminished[5],[1]. Because 3-keto sphinganine d18:0 is a transient intermediate, the suppression of SPT leads to an immediate drop in its local concentration[3]. This deficiency cascades downstream, resulting in marked reductions in complex sphingolipids such as sulfatides, cerebrosides, and sphingomyelin, which are highly correlated with cognitive and behavioral perturbations[5],[1].

Reversibility

This metabolic suppression is highly plastic. Administration of Vitamin K1 (phylloquinone) to deficient models restores SPT enzyme activity to normal levels within 2 to 3 days, subsequently driving a rapid rebound in downstream sphingolipid synthesis[5].

Quantitative Data Summary

The following table synthesizes quantitative findings from foundational murine models subjected to Warfarin-induced Vitamin K deficiency and subsequent Vitamin K rescue[5].

Experimental ConditionBiomarker / TargetQuantitative EffectBiological Implication
Warfarin Treatment (16 days) SPT (3-KDS Synthase) Activity19% Reduction Bottleneck in 3-keto sphinganine d18:0 production.
Warfarin Treatment (2 weeks) Brain Sulfatide Levels42% Reduction Severe downstream depletion impairing myelin stability.
Vitamin K1 Rescue (3 days) SPT (3-KDS Synthase) Activity100% Restoration Rapid reactivation of de novo sphingolipid synthesis.
Vitamin K1 Rescue (3 days) Brain Sulfatide Levels33% Increase Recovery of structural brain lipids.
Vitamin K1 Rescue (3 days) Sulfatide Synthesis Rate ( 35S )52% Increase Accelerated metabolic flux through the SPT pathway.

Experimental Protocols: Validating the Axis

To rigorously study the effect of Vitamin K deficiency on 3-keto sphinganine d18:0, researchers must isolate the neuro-metabolic variable from systemic toxicity. We recommend the WVK (Warfarin + Vitamin K) Protocol coupled with LC-MS/MS lipidomics [1].

The Self-Validating WVK In Vivo Protocol

Rationale: Inducing systemic Vitamin K deficiency with Warfarin alone causes fatal hemorrhage. To create a self-validating system, Warfarin is co-administered with low-dose phylloquinone (Vitamin K1). The liver preferentially absorbs K1 to maintain basal coagulation, but K1 does not cross the blood-brain barrier efficiently enough to rescue brain MK-4 levels. This isolates extrahepatic (brain) Vitamin K deficiency without compromising animal viability[1],[6].

Step-by-Step Methodology:

  • Subject Selection: Utilize 8-week-old wild-type rats or mice[1].

  • Treatment Formulation: Administer Warfarin in drinking water (e.g., 0.5 mg/kg/day) to block VKOR systemically[1].

  • Hepatic Rescue: Concurrently administer subcutaneous or dietary Vitamin K1 at a highly titrated low dose (e.g., 15-20 μ g/kg/day).

  • Validation Check: Monitor prothrombin time (PT) weekly. PT must remain within a safe physiological range, validating that hepatic coagulation is intact while brain MK-4 is depleted[1].

  • Tissue Harvesting: After 2 to 4 weeks, euthanize the subjects and rapidly freeze brain tissue (specifically hippocampus and cortex) in liquid nitrogen to halt lipid metabolism.

LC-MS/MS Quantification of 3-Keto Sphinganine d18:0

Rationale: 3-keto sphinganine d18:0 is highly transient. Accurate quantification requires rapid lipid extraction and the use of an unnatural internal standard (e.g., a short-chain analog like 3-keto sphinganine d6:0) to correct for matrix effects during electrospray ionization[3].

Step-by-Step Methodology:

  • Microsome Isolation: Homogenize brain tissue in a cold buffer (HEPES, pH 7.4, with protease inhibitors). Centrifuge at 100,000 × g to isolate the ER-rich microsomal fraction where SPT resides[5].

  • Lipid Extraction: Perform a modified Bligh and Dyer extraction. Spike the homogenate with 10 pmol of 3-keto sphinganine d6:0 (Internal Standard)[3].

  • Phase Separation: Add chloroform/methanol/water (2:2:1, v/v/v). Vortex and centrifuge. Extract the lower organic phase and evaporate under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the lipid film in methanol.

    • Inject onto a C18 reversed-phase column.

    • Run in positive electrospray ionization (ESI+) mode.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 3-keto sphinganine d18:0 (m/z 300.3 product ion) and the d6:0 internal standard (m/z 168.1 product ion)[3].

  • Data Normalization: Normalize the peak area of d18:0 to the d6:0 internal standard, and then to total microsomal protein concentration (determined via BCA assay).

Fig 2: Experimental workflow for validating Vitamin K deficiency effects on 3-keto sphinganine.

Therapeutic Implications for Drug Development

Understanding the Vitamin K – SPT – 3-keto sphinganine axis offers novel avenues for drug development, particularly in neurodegenerative diseases characterized by demyelination and cognitive decline (e.g., Alzheimer's disease, Multiple Sclerosis)[1],[2].

Because Vitamin K deficiency directly suppresses the de novo generation of the foundational sphingolipid building block, chronic subclinical Vitamin K deficiency in aging populations may severely limit the brain's capacity for myelin repair[1]. Pharmacological interventions utilizing highly bioavailable MK-4 analogs could serve as targeted therapies to upregulate SPT activity, increase 3-keto sphinganine d18:0 production, and restore the sphingolipid pool required for neuronal survival.

References

  • Warfarin administration reduces synthesis of sulfatides and other sphingolipids in mouse brain Source: PubMed (NIH) URL:[Link]

  • Vitamin K Deficiency Induced by Warfarin Is Associated With Cognitive and Behavioral Perturbations, and Alterations in Brain Sphingolipids in Rats Source: Frontiers in Aging Neuroscience URL:[Link]

  • Vitamin K Deficiency Induced by Warfarin Is Associated With Cognitive and Behavioral Perturbations, and Alterations in Brain Sphingolipids in Rats (PubMed Record) Source: PubMed (NIH) URL:[Link]

  • Vitamin K and the Nervous System: An Overview of its Actions Source: PMC (NIH) URL:[Link]

  • The 3-ketodihydrosphingosine synthetase of Bacteroides melaninogenicus: induction by vitamin K Source: PubMed (NIH) URL:[Link]

Sources

Foundational

De Novo Sphingolipid Biosynthesis: Mechanistic and Analytical Insights into 2S-amino-1-hydroxy-3-octadecanone Formation

Executive Summary Sphingolipids are not merely structural components of eukaryotic membranes; they are highly bioactive molecules that regulate apoptosis, proliferation, and cellular stress responses[1]. The de novo synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sphingolipids are not merely structural components of eukaryotic membranes; they are highly bioactive molecules that regulate apoptosis, proliferation, and cellular stress responses[1]. The de novo synthesis of these complex lipids begins in the endoplasmic reticulum (ER) with a highly conserved, rate-limiting step: the formation of 2S-amino-1-hydroxy-3-octadecanone (commonly referred to as 3-ketodihydrosphingosine, 3-KDS, or 3-keto sphinganine)[2].

This whitepaper provides drug development professionals and molecular biologists with an authoritative guide to the enzymology of Serine Palmitoyltransferase (SPT), the causality behind its catalytic mechanism, and a self-validating protocol for quantifying its activity in complex biological matrices.

Mechanistic Enzymology of Serine Palmitoyltransferase (SPT)

SPT (EC 2.3.1.50) is a membrane-bound, pyridoxal 5'-phosphate (PLP)-dependent enzyme belonging to the α -oxoamine synthase (POAS) family[1]. In mammalian systems, the core enzyme is a heterodimer composed of LCB1 and LCB2 subunits, which are stabilized and allosterically modulated by small ssSPT subunits and ORMDL proteins[1],[3].

The biosynthesis of 2S-amino-1-hydroxy-3-octadecanone proceeds via a strictly ordered, decarboxylative Claisen-like condensation[3].

The Catalytic Cycle
  • Internal Aldimine State: In the resting state, the PLP cofactor is covalently bound to a conserved active-site lysine (e.g., Lys265) via an internal aldimine linkage[4].

  • External Aldimine Formation: L-serine enters the active site, displacing the lysine residue to form an external aldimine with the PLP cofactor[5].

  • Thioester Binding: Palmitoyl-CoA binds, inducing a conformational shift (the Dunathan intermediate) that aligns the bond of L-serine for deprotonation, generating a reactive quinonoid intermediate[5].

  • Condensation and Decarboxylation: Nucleophilic attack by the carbanion on the thioester carbon of palmitoyl-CoA releases Coenzyme A (CoASH). Subsequent decarboxylation yields a β -keto acid intermediate, which rapidly resolves into 2S-amino-1-hydroxy-3-octadecanone[5].

Causality in Pharmacological Inhibition: Understanding this mechanism is crucial for drug design. Myriocin, a potent transition-state analog, binds the PLP cofactor to form an irreversible adduct, effectively trapping the enzyme and halting de novo sphingolipid synthesis[5].

pathway L_Serine L-Serine SPT Serine Palmitoyltransferase (SPT) + PLP Cofactor L_Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT KDS 2S-amino-1-hydroxy-3-octadecanone (3-Ketodihydrosphingosine) SPT->KDS Condensation & Decarboxylation CO2 CO2 + CoA SPT->CO2

Fig 1: De novo synthesis of 3-KDS catalyzed by Serine Palmitoyltransferase (SPT).

Kinetic Parameters and Substrate Specificity

To design robust in vitro assays, researchers must account for the distinct kinetic properties of SPT. The enzyme exhibits a surprisingly low affinity for L-serine but a high affinity for palmitoyl-CoA[6].

Table 1: Consensus Kinetic Parameters for Mammalian SPT

ParameterSubstrate / InhibitorValueExperimental Context & Causality
Km​ L-Serine~1.2 - 2.5 mMHigh concentrations (≥2 mM) are required to drive the reaction to Vmax​ [6].
Km​ Palmitoyl-CoA~35 - 50 μ MMust be assayed carefully; excess acyl-CoA forms inhibitory micelles[6],[5].
IC50​ Myriocin~10 - 50 nMActs as a potent, irreversible transition-state analog[5].

Experimental Protocol: LC-MS/MS Quantification of SPT Activity

Historically, SPT activity was measured by tracking the incorporation of radiolabeled [14C]L -serine[6]. However, modern lipidomics demands higher sensitivity and non-radioactive alternatives. The following protocol utilizes total cell lysates and LC-MS/MS, offering a 20-fold lower detection limit and preserving transient regulatory protein interactions (e.g., ORMDL complexes) that are often lost during traditional microsome isolation[6].

Self-Validating Design: This assay incorporates d7​ -3-ketosphinganine as an internal standard[7], ensuring that any variations in lipid extraction efficiency or ion suppression are mathematically normalized during quantification.

Reagents
  • Assay Buffer: 100 mM HEPES (pH 8.0), 2.5 mM EDTA, 5 mM DTT. (Causality: DTT prevents the oxidation of active-site cysteines and keeps released CoASH in its reduced state).

  • Substrates: 200 mM L-serine, 5 mM Palmitoyl-CoA, 5 mM PLP.

  • Internal Standard: 2S-amino-1-hydroxy-3-octadecanone- d7​ (HCl salt)[7].

Step-by-Step Methodology
  • Lysate Preparation: Homogenize cells in Assay Buffer on ice using a probe sonicator. Do not add substrates yet. Determine protein concentration via BCA assay.

  • Pre-Incubation (Crucial Step): In a glass reaction tube, combine 100 μ g of total protein with 50 μ M PLP and 2 mM L-serine in a 200 μ L volume. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation allows L-serine to displace the active-site lysine and form the external aldimine before the hydrophobic thioester is introduced[5].

  • Reaction Initiation: Add Palmitoyl-CoA to a final concentration of 50 μ M to initiate the reaction (Total volume: 250 μ L).

    • Causality: Do not exceed 100 μ M Palmitoyl-CoA. At high concentrations, amphiphilic acyl-CoAs form micelles that act as detergents, stripping the membrane-bound SPT complex and causing artificial substrate inhibition[6].

  • Incubation: Incubate at 37°C for exactly 30 minutes in a shaking water bath.

  • Termination & Extraction: Stop the reaction by adding 1 mL of Chloroform:Methanol (1:2, v/v) spiked with exactly 10 pmol of the d7​ -3-ketosphinganine internal standard[7]. Vortex vigorously.

  • Phase Separation: Add 0.5 mL Chloroform and 0.5 mL LC-MS grade water. Centrifuge at 3,000 x g for 10 minutes. Extract the lower organic phase and dry under a gentle stream of nitrogen gas.

  • Quantification: Reconstitute the dried lipid film in 100 μ L of Methanol. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) transitions for 3-KDS (e.g., m/z 300.3 282.3 for H2​O loss) and the corresponding transition for the d7​ standard[6].

workflow Step1 1. Cell Lysis in HEPES Buffer (Preserve native SPT complexes) Step2 2. Add L-Serine & PLP (Pre-incubate to form external aldimine) Step1->Step2 Step3 3. Initiate with Palmitoyl-CoA (Strictly <100 µM to avoid micelle inhibition) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Spike with d7-3-KDS Internal Standard) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM transitions for 3-KDS) Step4->Step5

Fig 2: Optimized LC-MS/MS workflow for measuring SPT activity in cell lysates.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Extraction and Quantification of 3-Keto Sphinganine from Tissue Matrices

Executive Summary The accurate quantification of 3-keto sphinganine (3-KDS), also known as 3-ketodihydrosphingosine, is critical for understanding the flux of de novo sphingolipid biosynthesis. As the first intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 3-keto sphinganine (3-KDS), also known as 3-ketodihydrosphingosine, is critical for understanding the flux of de novo sphingolipid biosynthesis. As the first intermediate in this pathway, 3-KDS is highly transient and exists at extremely low physiological concentrations. This Application Note provides a rigorously optimized, self-validating lipid extraction protocol designed specifically for recovering 3-KDS from complex tissue matrices. By combining rapid cryogenic quenching, a modified biphasic organic extraction, and targeted LC-MS/MS analysis, this guide empowers researchers and drug development professionals to reliably capture this elusive biomarker.

Biological Context & Analytical Challenges

Sphingolipids are essential structural components of cell membranes and potent signaling molecules regulating apoptosis, proliferation, and inflammation[1]. The de novo biosynthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by Serine Palmitoyltransferase (SPT) to form 3-KDS[2][3].

The Analytical Challenge: Capturing 3-KDS is notoriously difficult due to the enzymatic kinetics of the pathway. The enzyme responsible for reducing 3-KDS into sphinganine—3-ketosphinganine reductase (KDSR)—exhibits approximately 10-fold higher activity than SPT. Consequently, 3-KDS does not naturally accumulate and is rapidly turned over. Furthermore, as a free sphingoid base, it is susceptible to matrix-induced ion suppression during mass spectrometry. Successful extraction requires immediate enzymatic quenching and a solvent system that efficiently partitions hydrophobic bases away from hydrophilic interferents.

Pathway Substrates Palmitoyl-CoA + L-Serine SPT Serine Palmitoyltransferase (SPT) Substrates->SPT KDS 3-Keto Sphinganine (3-KDS) SPT->KDS Rate-limiting KDSR 3-Ketosphinganine Reductase (KDSR) KDS->KDSR Sphinganine Sphinganine (Dihydrosphingosine) KDSR->Sphinganine Rapid reduction Ceramide Complex Sphingolipids (Ceramides, etc.) Sphinganine->Ceramide

De novo sphingolipid biosynthesis pathway highlighting the transient 3-keto sphinganine intermediate.

Principles of the Extraction Methodology

To overcome the inherent instability of 3-KDS, this protocol utilizes a modified solvent-based extraction adapted from the Bligh-Dyer method, utilizing Chloroform:Methanol:Water[4].

  • Causality of Cryogenic Quenching: Tissues must be snap-frozen in liquid nitrogen immediately upon collection. Homogenization must occur in a cryogenic state or in ice-cold aqueous buffer to completely halt KDSR activity, preventing the artificial depletion of the 3-KDS pool[1][5].

  • Causality of Solvent Selection: A Chloroform:Methanol (2:1 v/v) system is introduced to the aqueous homogenate to induce a biphasic separation. Proteins precipitate at the interphase, hydrophilic metabolites partition into the upper aqueous layer, and the highly hydrophobic 3-KDS partitions into the lower organic (chloroform) phase[4].

  • Causality of Internal Standards: Absolute quantification by mass spectrometry requires the addition of an internal standard (IS) prior to extraction[6]. Because endogenous 3-KDS features an 18-carbon chain (d18:0), an unnatural odd-chain sphingoid base (e.g., C17-Sphinganine) or a stable isotope-labeled standard (e.g., deuterated 3-KDS) must be spiked into the lysis buffer to correct for extraction losses and MS matrix effects[1].

Experimental Protocol: Tissue Extraction Workflow

Materials Required
  • Solvents: HPLC-grade Chloroform, Methanol, and Water.

  • Buffers: 50 mM Potassium Phosphate buffer (pH 7.0) containing 2.5 mM EDTA and 1× Protease Inhibitor Cocktail[1].

  • Standards: C17-Sphinganine or Deuterated 3-KDS (d3-3KDS).

Step-by-Step Methodology
  • Tissue Harvesting & Quenching: Immediately upon excision, snap-freeze the tissue sample (~20-50 mg) in liquid nitrogen. Store at -80°C until processing. Do not allow the tissue to thaw.

  • Internal Standard Spike: Pre-chill the lysis buffer on ice. Add a known concentration of the internal standard (e.g., 25 pmol of C17-Sphinganine) directly to 500 µL of the lysis buffer.

  • Homogenization: Transfer the frozen tissue into the spiked lysis buffer. Homogenize using a bead-beater with 0.5 mm glass beads for 3 cycles of 45 seconds at 4°C, with 1-minute cooling intervals on ice to prevent thermal degradation[1].

  • Organic Solvent Addition: Transfer the homogenate to a glass tube with a Teflon-lined cap (plastics can leach interfering polymers). Add 2.5 mL of a pre-mixed Chloroform:Methanol (2:1, v/v) solution[1].

  • Analyte Partitioning: Vortex the mixture vigorously for 2 minutes to ensure complete cellular disruption and lipid partitioning.

  • Phase Separation: Centrifuge the homogenate at 4,000 × g for 10 minutes at 4°C. The mixture will resolve into three layers: an upper aqueous phase, a proteinaceous interphase, and a lower organic phase[4].

  • Organic Phase Recovery: Carefully insert a glass Pasteur pipette through the upper phase and interphase to aspirate the lower organic (chloroform) phase. Transfer it to a clean glass vial.

  • Washing (Optional but Recommended): To further remove hydrophilic contaminants, wash the recovered organic phase with 1 mL of HPLC-grade water, vortex, centrifuge, and retain the lower phase[1].

  • Drying and Reconstitution: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen gas. Reconstitute the dried lipid film in 100 µL of LC-MS mobile phase (e.g., Methanol containing 2% formic acid and 1 mM ammonium formate)[1].

Workflow Tissue 1. Tissue Collection (Snap-freeze in LN2) Homogenization 2. Cryogenic Homogenization (+ Internal Standards) Tissue->Homogenization Extraction 3. Biphasic Extraction (CHCl3:MeOH:H2O) Homogenization->Extraction Separation 4. Phase Separation (Centrifugation at 4°C) Extraction->Separation Drying 5. Nitrogen Drying (Organic Phase) Separation->Drying Collect lower phase LCMS 6. LC-MS/MS Analysis (MRM Mode) Drying->LCMS

Optimized lipid extraction workflow for 3-keto sphinganine from complex tissue matrices.

Quantitative Data & LC-MS/MS Parameters

For highly sensitive detection, extracts should be analyzed using High-Performance Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) operating in positive ion mode[1][2]. Free sphingoid bases readily form [M+H]+ precursor ions and undergo characteristic fragmentation (loss of water) to yield specific product ions[6].

Table 1: Representative Multiple Reaction Monitoring (MRM) Transitions

AnalyteFormulaPrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)
3-Keto Sphinganine (d18:0) C₁₈H₃₇NO₂300.3282.3264.3
Sphinganine (d18:0) C₁₈H₃₉NO₂302.3284.3266.3
C17-Sphinganine (IS) C₁₇H₃₇NO₂288.3270.3252.3
Deuterated 3-KDS (d3-IS) C₁₈H₃₄D₃NO₂303.3285.3267.3

Note: Collision energies typically range between 15–25 eV depending on the specific mass spectrometer geometry. Optimization via direct infusion of synthetic standards is required.

Trustworthiness: Establishing a Self-Validating System

To ensure the scientific integrity of the generated data, the workflow must be treated as a self-validating system. Implement the following Quality Control (QC) nodes:

  • Extraction Efficiency (Spike-Recovery): Process a parallel set of tissue samples spiked with a known high concentration of synthetic 3-KDS after homogenization but before solvent addition. Compare the final peak area to a neat standard. A robust protocol should yield >75% recovery.

  • Matrix Blanks: Run the entire extraction protocol using only the lysis buffer (no tissue). This validates that the homogenization beads, glassware, and solvents are free of sphingolipid carryover or isobaric contaminants.

  • Linearity & Matrix Effects: Generate a calibration curve by spiking increasing concentrations of 3-KDS into a surrogate matrix (e.g., BSA solution) versus the actual tissue matrix. Divergence in the slopes indicates ion suppression, reinforcing the absolute necessity of the internal standard for accurate quantification.

References

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens Source: Frontiers in Microbiology URL:[Link]

  • Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae Source: Journal of Lipid Research / PMC URL:[Link]

  • MPLEx: a Robust and Universal Protocol for Single-Sample Integrative Proteomic, Metabolomic, and Lipidomic Analyses Source: mSystems (ASM Journals) URL:[Link]

  • Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies Source: Metabolites (MDPI) URL:[Link]

  • Solving the enigma: Mass spectrometry and small molecule probes to study sphingolipid function Source: Current Opinion in Chemical Biology / NSF PAR URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pattern and LC-MS/MS Quantification of 3-Keto Sphinganine Hydrochloride

Biological Significance and Analytical Challenges Sphingolipids are not merely structural components of cell membranes; they are highly active signaling molecules that dictate cell proliferation, differentiation, and apo...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Significance and Analytical Challenges

Sphingolipids are not merely structural components of cell membranes; they are highly active signaling molecules that dictate cell proliferation, differentiation, and apoptosis. The de novo biosynthesis of all sphingolipids begins in the endoplasmic reticulum, where1[1]. The immediate product of this reaction is 3-keto sphinganine (also known as 3-ketodihydrosphingosine or 3KDS).

Analytically, 3KDS is notoriously difficult to capture. It is a highly transient intermediate that is2[2]. Because 3KDS is the direct, unadulterated product of SPT, establishing a highly sensitive LC-MS/MS method to quantify it is the most accurate way to measure true SPT enzymatic activity and diagnose metabolic dysregulations in 3[3].

Pathway N1 L-Serine + Palmitoyl-CoA N2 3-Keto Sphinganine (3KDS) N1->N2 Serine Palmitoyltransferase (SPT) N3 Sphinganine N2->N3 3-Ketosphinganine Reductase (KDSR) N4 Dihydroceramide N3->N4 Ceramide Synthase (CerS)

De novo sphingolipid biosynthesis pathway highlighting 3-keto sphinganine.

Structural Characteristics and Fragmentation Causality

3-Keto sphinganine hydrochloride ( C18​H37​NO2​⋅HCl ) possesses a free base monoisotopic mass of 299.28 g/mol . In positive electrospray ionization (ESI+) mode, the secondary amine readily accepts a proton, yielding a robust precursor ion [M+H]+ at m/z 300.3.

Mechanistic Causality of the Fragmentation Pattern: Upon collision-induced dissociation (CID), the fragmentation of 3KDS is entirely dictated by its 1-hydroxy-2-amino-3-keto backbone. The predominant fragmentation pathway is the cleavage of the terminal hydroxymethyl ( −CH2​OH ) group. This results in the2[2].

This transition (m/z 300.3 270.3) is the gold standard for Multiple Reaction Monitoring (MRM) because it avoids isobaric interference. By contrast, sphinganine (which lacks the 3-keto group) predominantly undergoes a neutral loss of water (m/z 302.3 284.3). To ensure a self-validating analytical system, stable-isotope labeled internal standards such as 3KDS-d5 are employed. The CID of 3KDS-d5 perfectly mirrors the natural compound, losing a deuterated formaldehyde group ( −CD2​O , 32 Da) to yield a transition of m/z 305.3 273.3.

Table 1: MRM Transitions for 3-Keto Sphinganine and Reference Standards
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Loss
3-Keto Sphinganine (3KDS) 300.3270.322Loss of CH2​O (30 Da)
3-Keto Sphinganine (Secondary) 300.3282.318Loss of H2​O (18 Da)
3KDS-d5 (Internal Standard) 305.3273.322Loss of CD2​O (32 Da)
Sphinganine (DHS) 302.3284.320Loss of H2​O (18 Da)
C17-Sphingosine (Alternative IS) 286.3268.320Loss of H2​O (18 Da)

Experimental Methodology: A Self-Validating Protocol

To accurately capture 3KDS, the experimental workflow must prioritize rapid quenching of metabolism, highly efficient lipid extraction, and robust chromatographic separation.

Workflow S1 1. Sample Preparation (Lipid Extraction & IS Spiking) S2 2. Chromatographic Separation (C18 RP-HPLC) S1->S2 S3 3. ESI-MS/MS Analysis (Positive Ion Mode, MRM) S2->S3 S4 4. Data Processing (Peak Integration & Quantitation) S3->S4

LC-MS/MS analytical workflow for 3-keto sphinganine quantification.

Step 1: Sample Preparation & Internal Standard Spiking

Causality: 3KDS is prone to rapid degradation and matrix-dependent ion suppression. Spiking the internal standard directly into the initial lysis buffer ensures that any physical losses during extraction or ionization variations are mathematically normalized.

  • Quench biological samples (e.g., cell pellets or microsomes) immediately in ice-cold methanol.

  • Spike 20 pmol of 3KDS-d5 (or C17-sphingosine) internal standard into the homogenate.

  • Perform a modified Bligh and Dyer extraction using Chloroform:Methanol:Water (1:2:0.8 v/v/v).

  • Centrifuge at 10,000 x g for 10 minutes. Collect the lower organic phase, dry under a gentle stream of nitrogen, and reconstitute in 100 µL of Methanol.

Step 2: Chromatographic Separation (RP-HPLC)

Causality: Reverse-phase chromatography resolves 3KDS from other sphingoid bases based on acyl chain hydrophobicity, preventing competitive ionization at the ESI source. Crucially,, providing a predictable retention time delta.

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water containing 2 mM ammonium formate and 0.1% formic acid. (Why ammonium formate? Formic acid provides the necessary protons to drive the formation of the [M+H]+ precursor ion, while the formate salt buffers the droplet surface pH during electrospray ionization, significantly sharpening the chromatographic peak shape and preventing tailing of the secondary amine).

  • Mobile Phase B: Methanol containing 2 mM ammonium formate and 0.1% formic acid.

  • Gradient: Start at 40% B, ramp to 100% B over 5 minutes, hold at 100% B for 3 minutes, and re-equilibrate at 40% B for 2 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI-MS/MS Detection

Causality: Operating the triple quadrupole in MRM mode maximizes sensitivity by filtering out matrix noise.

  • Ionization Mode: Positive ESI.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

  • Collision Gas: Argon (1.5 mTorr).

Data Processing and System Validation

A protocol is only as reliable as its internal validation metrics. Every analytical run must function as a self-validating system:

  • Peak Integration: Integrate the area under the curve (AUC) for the m/z 300.3 270.3 peak.

  • Normalization: Calculate the ratio of the 3KDS AUC to the IS AUC.

  • Self-Validation Checkpoint 1 (Carryover): Inject a solvent blank immediately after the highest calibration standard to verify the absence of carryover (carryover must be < 0.1%). The Signal-to-Noise (S/N) ratio at the Limit of Detection (LOD) must be 3.

  • Self-Validation Checkpoint 2 (In-Source Fragmentation): Always monitor the m/z 302.3 284.3 transition (Sphinganine) concurrently. If the 3KDS peak exhibits unexpected broadening, the co-elution of in-source fragmented sphinganine must be ruled out by evaluating the retention time delta.

References

  • Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. nih.gov.
  • Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. frontiersin.org.
  • LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS. lipidmaps.org.
  • Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. acs.org.

Sources

Method

Application Notes and Protocols for Cell Culture Assays Using 3-keto-Dihydrosphingosine Hydrochloride

Introduction: Unraveling the Role of Sphingolipid Metabolism with 3-keto-Dihydrosphingosine Hydrochloride Sphingolipids are a class of bioactive lipids that are integral components of cellular membranes and serve as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Role of Sphingolipid Metabolism with 3-keto-Dihydrosphingosine Hydrochloride

Sphingolipids are a class of bioactive lipids that are integral components of cellular membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and autophagy.[1] The de novo synthesis of sphingolipids is a highly regulated pathway, with serine palmitoyltransferase (SPT) as the rate-limiting enzyme. SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-keto-dihydrosphingosine, the first committed intermediate in this pathway.[2][3][4] This intermediate is rapidly reduced to dihydrosphingosine (sphinganine), which is then acylated to form dihydroceramides, the precursors to ceramides and more complex sphingolipids.[1][2]

3-keto-Dihydrosphingosine hydrochloride is a synthetic version of this crucial metabolic intermediate. Its hydrochloride salt form enhances its solubility, making it amenable for use in aqueous cell culture media.[5] The exogenous application of 3-keto-dihydrosphingosine to cultured cells provides a powerful tool to investigate the downstream consequences of an influx into the de novo sphingolipid synthesis pathway. By introducing this key precursor, researchers can meticulously study its metabolic fate and the resulting cellular responses, offering insights into the intricate regulation of sphingolipid metabolism and its impact on cell fate.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-keto-dihydrosphingosine hydrochloride in cell culture assays. We will delve into its mechanism of action, provide detailed protocols for assessing its effects on cell viability and apoptosis, and outline methods for analyzing its impact on the cellular sphingolipid profile.

Mechanism of Action and Cellular Effects

When introduced to cell cultures, exogenous 3-keto-dihydrosphingosine is taken up by cells and enters the de novo sphingolipid synthesis pathway.[1] It is primarily metabolized through the following steps:

  • Reduction: 3-keto-dihydrosphingosine is rapidly reduced by 3-ketodihydrosphingosine reductase (KDSR) to form dihydrosphingosine (sphinganine).[2][3]

  • Acylation: Dihydrosphingosine is then acylated by ceramide synthases (CerS) to produce dihydroceramides.[1][2]

  • Further Metabolism: Dihydroceramides can be further metabolized to form a variety of complex dihydrosphingolipids or be desaturated to form ceramides, although the latter step can be a bottleneck, leading to an accumulation of dihydrosphingolipids.[1]

The accumulation of dihydrosphingolipids, such as sphinganine, sphinganine-1-phosphate, and dihydroceramides, can trigger significant cellular responses, including the induction of autophagy and, at higher concentrations, cell death.[1] It is important to note that in some cancer cell lines, treatment with 3-keto-dihydrosphingosine has been shown to induce necrosis rather than apoptosis.[1]

Diagram: The Metabolic Fate of Exogenous 3-keto-Dihydrosphingosine

Metabolic Fate of 3-keto-Dihydrosphingosine Metabolic Pathway of Exogenous 3-keto-Dihydrosphingosine cluster_extracellular Extracellular cluster_cell Cellular Compartment 3_keto_DHS_HCl 3-keto-Dihydrosphingosine HCl 3_keto_DHS 3-keto-Dihydrosphingosine 3_keto_DHS_HCl->3_keto_DHS Uptake DHS Dihydrosphingosine (Sphinganine) 3_keto_DHS->DHS Reduction (KDSR) DH_Cer Dihydroceramides DHS->DH_Cer Acylation (CerS) DHS_1P Dihydrosphingosine-1-Phosphate DHS->DHS_1P Phosphorylation Cellular_Response Cellular Responses (e.g., Autophagy, Cytotoxicity) DHS->Cellular_Response Complex_DHSLs Complex Dihydrosphingolipids DH_Cer->Complex_DHSLs DH_Cer->Cellular_Response DHS_1P->Cellular_Response

Caption: Metabolic pathway of exogenous 3-keto-dihydrosphingosine.

Protocols

Preparation of 3-keto-Dihydrosphingosine Hydrochloride Stock Solution

Rationale: 3-keto-Dihydrosphingosine hydrochloride has limited solubility in aqueous solutions. Therefore, a concentrated stock solution is typically prepared in an organic solvent and then diluted into the cell culture medium. Ethanol is a commonly used solvent that is miscible with culture media and has relatively low toxicity at the final diluted concentrations.

Materials:

  • 3-keto-Dihydrosphingosine hydrochloride (powder)

  • Anhydrous ethanol (cell culture grade)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Sterile, pyrogen-free water or PBS

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of 3-keto-dihydrosphingosine hydrochloride powder.

  • Dissolving: Add the appropriate volume of anhydrous ethanol to achieve a desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 3.38 mg of 3-keto-dihydrosphingosine hydrochloride (MW: 337.9 g/mol ) in 1 mL of anhydrous ethanol.

  • Mixing: Gently vortex or sonicate the solution in a water bath at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Sterilization: While the ethanol solution is generally self-sterilizing, for stringent applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with ethanol.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C. Under these conditions, the stock solution should be stable for several months.

Note on Final Concentration: When diluting the stock solution into cell culture medium, ensure the final concentration of ethanol is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of ethanol) should always be included in experiments.

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. This assay can be used to determine the cytotoxic effects of 3-keto-dihydrosphingosine hydrochloride.

Materials:

  • Cells of interest (e.g., HGC27, T98G, U87MG)[1]

  • Complete cell culture medium

  • 96-well cell culture plates

  • 3-keto-Dihydrosphingosine hydrochloride stock solution (prepared as above)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well and incubate for 24 hours to allow for cell attachment.[1]

  • Treatment: Prepare serial dilutions of the 3-keto-dihydrosphingosine hydrochloride stock solution in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with the highest concentration of ethanol used in the dilutions).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. The concentration that causes a 50% reduction in cell viability (IC50) can be calculated using appropriate software.

Expected Results: A dose-dependent decrease in cell viability is expected with increasing concentrations of 3-keto-dihydrosphingosine hydrochloride. For example, in HGC27 cells, the CC50 (50% cytotoxic concentration) after 24 hours of treatment was found to be approximately 19.7 µM.[1]

Cell LineCC50 (24h)CC25 (24h)Reference
HGC2719.7 ± 3.3 µM12.6 ± 6.4 µM[1]
T98G26.9 ± 4.2 µM16.9 ± 7.6 µM[1]
U87MG29.9 ± 9.1 µM15.0 ± 4.9 µM[1]
Apoptosis/Necrosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • 3-keto-Dihydrosphingosine hydrochloride stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁵ cells/mL in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of 3-keto-dihydrosphingosine hydrochloride (e.g., 12 µM) or a vehicle control for the desired time (e.g., 24 hours).[1]

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 200 x g for 3 minutes.[1]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's protocol.[6][7] For example, resuspend the pellet in 96 µL of binding buffer, add 1 µL of FITC-Annexin V and 12.5 µL of propidium iodide.[1]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Expected Results: As observed in some cancer cell lines, treatment with 3-keto-dihydrosphingosine may lead to an increase in the population of necrotic cells (PI-positive, Annexin V-negative) rather than a significant increase in early or late apoptotic cells.[1]

Diagram: Experimental Workflow for Assessing Cellular Effects

Experimental Workflow Workflow for Cell-Based Assays with 3-keto-Dihydrosphingosine HCl Start Start: Prepare Stock Solution of 3-keto-DHS HCl Cell_Culture Seed and Culture Cells (e.g., HGC27, T98G) Start->Cell_Culture Treatment Treat Cells with 3-keto-DHS HCl (various concentrations and times) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis/Necrosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Lipid_Analysis Sphingolipid Profile Analysis (LC-MS/MS) Treatment->Lipid_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Lipid_Analysis->Data_Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing for 3-keto sphinganine in HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of sphingolipid intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of sphingolipid intermediates.

3-keto sphinganine (also known as 3-oxosphinganine) is the first committed intermediate in the de novo sphingolipid biosynthesis pathway, formed by the condensation of L-serine and palmitoyl-CoA[1]. Structurally, it possesses a long hydrophobic alkyl chain, a ketone group at C3, and critically, a primary amine group at C2. This primary amine is the primary culprit behind the severe peak tailing often observed during High-Performance Liquid Chromatography (HPLC) analysis.

Below is our comprehensive, causality-driven troubleshooting guide designed to help you achieve sharp, symmetrical peaks and reliable quantification.

I. Diagnostic FAQs: Understanding the Causality of Peak Tailing

Q1: Why does 3-keto sphinganine exhibit severe peak tailing on my standard C18 column, while my ceramides elute perfectly? A: The root cause is a dual-retention mechanism. Ceramides have an amide linkage, making them relatively neutral. In contrast, 3-keto sphinganine possesses a free primary amine. In a standard reversed-phase separation, retention should ideally be driven solely by hydrophobic interactions between the analyte's alkyl chain and the C18 stationary phase. However, traditional silica-based columns contain residual, unbonded silanol groups (Si-OH)[2]. At a mid-range mobile phase pH (e.g., pH 5–7), these silanols ionize into negatively charged silanate ions (Si-O⁻). Simultaneously, the primary amine of 3-keto sphinganine (pKa ~9) is protonated (NH₃⁺). This creates a strong, unintended secondary ion-exchange interaction. Because these active silanol sites are heterogeneously distributed and easily overloaded, the trailing edge of the peak diminishes slowly, resulting in peak tailing[3][4].

Q2: Can trace metals in my column or system exacerbate this issue? A: Yes. Older "Type A" silica columns often contain trace metal impurities (like iron or aluminum) within the silica matrix. These metals withdraw electron density from adjacent silanol groups, significantly lowering their pKa and increasing their acidity[2]. This makes the silanols highly ionized even at lower pH levels, drastically worsening the tailing of basic compounds like 3-keto sphinganine.

II. Methodological FAQs: Corrective Workflows

Q3: How should I optimize my mobile phase to suppress these secondary interactions? A: You must disrupt the ion-exchange causality. The most robust method is to operate at a low mobile phase pH (< 3.0). By dropping the pH below the pKa of the silanol groups (typically ~3.5–4.5), you force them into a fully protonated, neutral state (Si-OH), thereby eliminating the electrostatic attraction to the protonated amine[3].

  • Self-Validating Protocol: Low-pH Mobile Phase Preparation

    • Select Modifier: Use 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA) in both your aqueous (A) and organic (B) mobile phases. Note: TFA acts as both an acidifier and a hydrophobic ion-pairing reagent, offering superior peak shape for amines, but it can cause ion suppression if you are using MS detection.

    • Buffer Alternative: If a specific pH is required, prepare a 10–20 mM ammonium formate buffer adjusted to pH 2.8 using pure formic acid.

    • Validation Check: Inject a standard of 3-keto sphinganine. Calculate the Asymmetry Factor ( As​ ). If As​ drops from >2.0 to <1.5, silanol ionization was the primary issue.

Q4: If mobile phase adjustment isn't enough, what column chemistry is required? A: You must eliminate the availability of the silanols.

  • Type B Silica: Always use high-purity, metal-free Type B silica[2].

  • End-capping: Ensure the column is "fully end-capped" (where residual silanols are reacted with short-chain silanes like trimethylchlorosilane).

  • Charged Surface Hybrid (CSH): For extremely stubborn basic lipids, CSH technology applies a low-level positive charge to the particle surface. This electrostatically repels the protonated amine of 3-keto sphinganine, forcing it to interact solely via hydrophobic partitioning, yielding excellent peak symmetry.

Q5: My detection sensitivity is too low, and tailing persists. Is derivatization a viable option? A: Yes, and it is highly recommended for sphingoid bases. Pre-column derivatization with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) reacts specifically with the primary amine of 3-keto sphinganine[5].

  • Causality: This reaction achieves two goals simultaneously: (1) It converts the problematic basic amine into a neutral isoindole derivative, completely abolishing silanol-driven peak tailing, and (2) it adds a highly fluorescent tag, allowing for ultra-sensitive fluorescence detection (Ex: 340 nm, Em: 450 nm).

  • Step-by-Step Methodology: OPA Derivatization

    • Reagent Prep: Dissolve 5 mg of OPA in 100 µL of methanol. Add 10 µL of 2-mercaptoethanol and 900 µL of 0.1 M sodium borate buffer (pH 9.5). Protect from light.

    • Reaction: Mix 10 µL of your 3-keto sphinganine lipid extract with 10 µL of the OPA reagent in an autosampler vial.

    • Incubation: Allow to react at room temperature for exactly 5 minutes. (The isoindole derivative is unstable over long periods; precise timing is critical).

    • Injection: Inject 5–10 µL immediately into the HPLC system.

III. Data Presentation: Impact of Parameters on Peak Symmetry

The following table synthesizes expected quantitative improvements in peak shape based on the implemented troubleshooting strategy. An ideal Gaussian peak has an As​ of 1.0. Values > 1.5 indicate problematic tailing[3].

Chromatographic ConditionColumn TypeMobile Phase AdditiveExpected Asymmetry ( As​ )Resolution Impact
Baseline (Poor) Standard Type A C18None (pH 6.5)2.8 - 3.5 Severe peak broadening; poor integration
pH Optimization Standard Type B C180.1% Formic Acid (pH 2.7)1.4 - 1.6 Acceptable; baseline resolution improved
Ion-Pairing Fully End-capped C180.05% TFA (pH 2.0)1.1 - 1.3 Excellent; potential MS suppression
Surface Chemistry CSH C18 (Hybrid)10mM NH₄ Formate (pH 3.0)1.0 - 1.2 Near-perfect Gaussian shape
Derivatization Any standard C18None (Neutral pH)1.0 - 1.1 Amine neutralized; highest sensitivity

IV. Visualizations: Pathways and Workflows

Context: 3-Keto Sphinganine in the Biosynthesis Pathway

Understanding where 3-keto sphinganine sits in the lipidome helps explain its transient nature and structural properties.

Biosynthesis Substrates L-Serine + Palmitoyl-CoA Enzyme1 Serine Palmitoyltransferase (SPT) Substrates->Enzyme1 Target 3-Keto Sphinganine (Target Analyte) Enzyme1->Target Condensation Enzyme2 3-Ketosphinganine Reductase (KDSR) Target->Enzyme2 Product Sphinganine Enzyme2->Product Reduction Downstream Ceramides & Complex Sphingolipids Product->Downstream Acylation/Desaturation

Fig 1: De novo sphingolipid biosynthesis pathway highlighting the generation of 3-keto sphinganine.

Troubleshooting Logic Tree for Peak Tailing

Follow this self-validating decision matrix to systematically eliminate the causes of peak tailing.

Troubleshooting Start Issue: 3-Keto Sphinganine Peak Tailing (As > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH ActionPH Add 0.1% Formic Acid or TFA to protonate silanols CheckPH->ActionPH No CheckCol Is Column Fully End-capped or Type B Silica? CheckPH->CheckCol Yes ActionPH->CheckCol ActionCol Switch to CSH or End-capped C18 Column CheckCol->ActionCol No CheckSens Is Sensitivity/Shape Still Inadequate? CheckCol->CheckSens Yes ActionCol->CheckSens ActionDeriv Perform Pre-column OPA Derivatization CheckSens->ActionDeriv Yes Success Symmetrical Peak (As ~ 1.0) CheckSens->Success No ActionDeriv->Success

Fig 2: Step-by-step diagnostic workflow to resolve primary amine-induced peak tailing.

V. References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Articles. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Chromatography Articles. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. Available at: [Link]

  • Frontiers. "A novel fluorescein sodium-based screening platform for the identification of sphingoid base-producing Wickerhamomyces ciferrii mutants." Frontiers in Microbiology. Available at: [Link]

  • MDPI. "Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies." Metabolites. Available at:[Link]

Sources

Optimization

Resolving low recovery rates of 2S-amino-1-hydroxy-3-octadecanone in lipid extraction

Welcome to the technical support center dedicated to resolving challenges in lipid extraction, with a specific focus on maximizing the recovery of 2S-amino-1-hydroxy-3-octadecanone and other polar sphingoid bases. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving challenges in lipid extraction, with a specific focus on maximizing the recovery of 2S-amino-1-hydroxy-3-octadecanone and other polar sphingoid bases. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields during their experimental workflows. Here, we will delve into the causality behind these issues and provide field-proven, troubleshooting solutions in a direct question-and-answer format.

Troubleshooting Guide & FAQs

Fundamental Questions
Q1: I'm performing a standard Bligh & Dyer or Folch extraction and my recovery for 2S-amino-1-hydroxy-3-octadecanone is consistently low. What is the likely cause?

A1: The low recovery of 2S-amino-1-hydroxy-3-octadecanone, a type of sphingoid base, in standard chloroform/methanol extraction methods is a common issue rooted in its amphipathic nature.[1] This molecule possesses a polar head group (containing amino and hydroxyl functionalities) and a long, non-polar hydrocarbon tail.[2][3]

During the phase separation step of the Bligh & Dyer or Folch procedures, where water is added to the initial monophasic chloroform/methanol/sample mixture, a biphasic system is formed.[4][5][6][7] While the majority of non-polar lipids will partition into the lower chloroform phase, highly polar lipids like sphingoid bases can be partially or significantly lost to the upper aqueous/methanolic phase. The free amino group can acquire a positive charge, particularly in neutral or slightly acidic conditions, which increases its affinity for the polar aqueous phase.

Advanced Troubleshooting: Protocol Modifications
Q2: How can I modify my extraction protocol to prevent the loss of 2S-amino-1-hydroxy-3-octadecanone to the aqueous phase?

A2: There are several effective strategies to enhance the recovery of polar sphingolipids by altering their partitioning behavior. The choice of method will depend on your sample matrix and downstream analytical requirements.

Strategy 1: pH Modification (Acidification)

The most direct way to improve recovery is to modify the pH of the extraction solvent. By adding a small amount of acid, you can ensure that the amino group on your sphingoid base is protonated (NH3+). While this may seem counterintuitive as it increases polarity, the addition of acid can also disrupt interactions with other cellular components and, when combined with the right solvent system, improve partitioning into the organic phase. Some protocols have found that adding acetic acid or phosphoric acid to the water phase can significantly increase the recovery of acidic phospholipids, a principle that can be extended to other polar lipids.[5]

Strategy 2: Alkaline Methanolysis for Complex Samples

If your sample contains a high concentration of glycerolipids, these can interfere with the extraction and analysis of sphingolipids.[8] A mild alkaline methanolysis step can be introduced to selectively hydrolyze the ester linkages in glycerolipids, leaving the more stable amide-linked sphingolipids intact.[8][9] This simplifies the lipid mixture and can improve the recovery and subsequent analysis of your target analyte.

Strategy 3: Alternative Solvent Systems

Recent advancements in lipidomics have led to the development of alternative solvent systems that can be more effective for a broad range of lipid polarities.

  • Butanol-Based Extraction: A single-phase butanol extraction method has shown excellent recovery for a wide range of sphingolipids, including sphingoid bases and their phosphorylated forms.[10]

  • Methyl-tert-butyl ether (MTBE): The use of MTBE as a less toxic and less dense alternative to chloroform has gained popularity. The Matyash method, which uses MTBE/methanol/water, provides comparable results to Folch and Bligh-Dyer for many lipid classes and may offer advantages for certain polar lipids.[10]

Q3: Could my choice of glassware be contributing to low recovery rates?

A3: Absolutely. The hydroxyl groups present on the surface of standard borosilicate glass can interact with the polar head groups of sphingolipids, leading to significant adsorptive losses, especially when working with low concentrations.[11][12][13][14]

The solution is to use silanized glassware. Silanization is a process that chemically bonds a hydrophobic layer of dimethylpolysiloxane to the glass surface, effectively masking the interactive silanol groups.[11][15] This creates an inert, non-stick surface that minimizes the adsorption of your target analytes.[11][12][13] You can either purchase pre-silanized glassware or perform the procedure in-house.

Data & Protocols
Table 1: Comparison of Lipid Extraction Methods for Sphingolipid Recovery
MethodPrincipleAdvantages for 2S-amino-1-hydroxy-3-octadecanoneDisadvantages
Bligh & Dyer (Modified Acidic) Chloroform/Methanol/Acidified Water phase separation.[5]Improved partitioning of protonated amine into the organic phase.Potential for acid-labile lipid degradation; requires optimization.
Folch (Modified) Higher solvent-to-sample ratio (20:1) chloroform/methanol extraction.[7][16]Thorough extraction due to large solvent volume.High solvent consumption; still prone to partitioning issues without pH modification.
Matyash (MTBE-based) MTBE/Methanol/Water phase separation.Lower toxicity than chloroform; good for a broad range of lipids.May require optimization for highly polar sphingoid bases.
Butanol-Based Single Phase Single-phase extraction with butanol followed by partitioning.[10]Shown to have excellent recovery for sphingoid bases and their phosphates.[10]May co-extract more non-lipid contaminants requiring further cleanup.
Experimental Protocols
Protocol 1: Modified Acidic Bligh & Dyer Extraction

This protocol is adapted from the standard Bligh & Dyer method to improve the recovery of basic and polar lipids.

Reagents:

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.1 N Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • To your sample (e.g., 1 mL of aqueous homogenate), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute to create a single-phase mixture and allow it to stand for 15 minutes.

  • Add an additional 1.25 mL of chloroform. Vortex for 30 seconds.

  • Add 1.25 mL of 0.1 N HCl (or acetic acid). Vortex for another 30 seconds.

  • Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to facilitate phase separation. You will observe a lower organic phase and an upper aqueous phase.

  • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette. For best results, insert the pipette through the upper phase while applying gentle positive pressure to prevent the aqueous layer from entering the pipette tip.[4]

  • Transfer the collected organic phase to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in an appropriate solvent for your downstream analysis (e.g., LC-MS/MS).

Protocol 2: In-House Glassware Silanization

Caution: This procedure involves hazardous chemicals and must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Reagents:

  • Dimethyldichlorosilane solution (e.g., 2-5% in chloroform or a commercially available silanizing agent).

  • Acetone or ethanol for rinsing.

  • Deionized water.

Procedure:

  • Thoroughly clean and dry all glassware to be treated.

  • In a chemical fume hood, completely immerse the glassware in the silanizing solution or fill larger items, ensuring all surfaces come into contact with the solution.

  • Allow the solution to remain in contact with the glass for 1-2 minutes.

  • Remove the glassware and allow the excess solution to drain back into the container.

  • Place the treated glassware on a rack in the fume hood and allow it to air dry completely (this may take several hours or can be left overnight).

  • Rinse the dried glassware thoroughly with acetone or ethanol to remove any unreacted silanizing agent.

  • Finally, rinse the glassware with deionized water and allow it to dry completely before use. A properly silanized surface will cause water to bead up rather than sheeting across the surface.[11]

Visual Workflow and Troubleshooting
Diagram 1: Standard Bligh & Dyer Workflow with Points of Analyte Loss

This diagram illustrates the standard Bligh & Dyer procedure and highlights the critical phase separation step where polar lipids like 2S-amino-1-hydroxy-3-octadecanone can be lost.

BlighDyer_Workflow cluster_extraction Step 1: Monophasic Extraction cluster_partition Step 2: Phase Separation cluster_collection Step 3: Phase Collection Sample Aqueous Sample Solvent1 Add CHCl3:MeOH (1:2) Sample->Solvent1 Monophase Single Phase System (All lipids extracted) Solvent1->Monophase Add_CHCl3 Add CHCl3 Monophase->Add_CHCl3 Add_H2O Add H2O Add_CHCl3->Add_H2O Biphase Biphasic System Add_H2O->Biphase UpperPhase Upper Aqueous Phase (Methanol/Water) Biphase->UpperPhase LowerPhase Lower Organic Phase (Chloroform) Biphase->LowerPhase AnalyteLoss Potential Loss of 2S-amino-1-hydroxy-3-octadecanone UpperPhase->AnalyteLoss High Polarity Causes Partitioning FinalExtract Final Lipid Extract (Reduced Recovery) LowerPhase->FinalExtract

Caption: Bligh & Dyer workflow highlighting polar lipid loss.

Diagram 2: Troubleshooting Decision Tree for Low Recovery

This decision tree provides a logical path to diagnose and resolve low recovery issues.

Troubleshooting_Tree Start Start: Low Recovery of 2S-amino-1-hydroxy-3-octadecanone Check_pH Is the extraction pH controlled (acidic)? Start->Check_pH Check_Glassware Are you using silanized glassware? Check_pH->Check_Glassware Yes Sol_pH Implement Acidic Bligh & Dyer (Protocol 1) Check_pH->Sol_pH No Check_SolventRatio Is the sample-to-solvent ratio high enough (e.g., 1:20)? Check_Glassware->Check_SolventRatio Yes Sol_Glassware Silanize Glassware (Protocol 2) Check_Glassware->Sol_Glassware No Consider_Alt_Method Have you tried an alternative solvent system (e.g., Butanol, MTBE)? Check_SolventRatio->Consider_Alt_Method Yes Sol_SolventRatio Increase solvent volume (Modified Folch) Check_SolventRatio->Sol_SolventRatio No Sol_Alt_Method Test Butanol or Matyash Extraction Method Consider_Alt_Method->Sol_Alt_Method No

Caption: Decision tree for troubleshooting low recovery.

References
  • Bligh, E.G., & Dyer, W.J. (1959). A rapid method for total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

  • University of California, Davis. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer. [Link]

  • Cyberlipid Center. (n.d.). Liquid samples (bligh and dyer). [Link]

  • Christie, W.W. (2019). Preparation of Lipid Extracts from Tissues. AOCS Lipid Library. [Link]

  • Del Poeta, M., & Nimrichter, L. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 513. [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(5), 715. [Link]

  • Metware Biotechnology. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. [Link]

  • Ishikawa, T., et al. (2025). Advanced lipidomic techniques for high-throughput profiling of complex sphingolipids in plant tissues. Journal of Plant Research. [Link]

  • Perrotta, F., et al. (2020). Comparison of different methods for sphingolipid extraction. Scientific Reports, 10, 19857. [Link]

  • Wang, Y., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Analytical and Bioanalytical Chemistry, 414, 2037–2048. [Link]

  • Ligor, M., & Buszewski, B. (2015). Living Off the Fat of the Land: Lipid Extraction Methods. LCGC International, 28(8). [Link]

  • Slideshare. (n.d.). Lipid extraction by folch method. [Link]

  • Das, S., et al. (2021). Advances in Lipid Extraction Methods—A Review. Applied Sciences, 12(1), 95. [Link]

  • Ulmer, C.Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytica Chimica Acta, 1037, 278-286. [Link]

  • Du Lab, University of Hawaii. (2023). Lipid extraction and FAME assay training. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 631, 2-Amino-1-hydroxy-3-octadecanone. [Link]

  • Indiana University Bloomington. (n.d.). SILICONIZING GLASSWARE. [Link]

  • Bhattacharya, S., et al. (2024). Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. Methods in Molecular Biology, 2800, 25-33. [Link]

  • Sandhoff, K. (2013). My journey into the world of sphingolipids and sphingolipidoses. Proceedings of the Japan Academy, Series B, 89(3), 83-101. [Link]

  • Seed, B. (2001). Silanizing glassware. Current Protocols in Cell Biology, Appendix 3, Appendix 3E. [Link]

  • Gold, V. A., et al. (2010). The effect of pH on the chemical shifts of major phospholipid classes in a detergent system. Journal of the American Oil Chemists' Society, 87, 855-864. [Link]

  • Seed, B. (2001). Silanizing glassware. Current Protocols in Molecular Biology, Appendix 3, Appendix 3D. [Link]

  • Seed, B. (2001). Silanizing glassware. Current Protocols in Immunology, Appendix 3, Appendix 3F. [Link]

  • Gelest, Inc. (n.d.). Molecular and Thin Film Coatings for Surface Modification. [Link]

  • Wang, Y., et al. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Clinica Chimica Acta, 520, 92-99. [Link]

  • Université de Liège. (n.d.). Sphingolipids: promising lipid-class molecules with potential applications for industry. A review. [Link]

  • Welch Materials, Inc. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Angene Chemical. (n.d.). 3-Octadecanone, 2-amino-1-hydroxy-, (2S)- (CAS# 18944-28-0). [Link]

  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. [Link]

  • Silva, L.C., et al. (2014). Influence of intracellular membrane pH on sphingolipid organization and membrane biophysical properties. Langmuir, 30(16), 4696-4705. [Link]

  • Chen, J., et al. (2016). Tailored Extraction Procedure Is Required To Ensure Recovery of the Main Lipid Classes in Whole Blood When Profiling the Lipidome of Dried Blood Spots. Analytical Chemistry, 88(18), 9104-9110. [Link]

  • Ulmer, C.Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. Analytica Chimica Acta, 1037, 278-286. [Link]

  • Perrotta, F., et al. (2021). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 11(10), 659. [Link]

  • Markham, J.E., et al. (2006). Extraction efficiency of sphingolipid and LCB profiles from various plants. Journal of Lipid Research, 47(11), 2584-2591. [Link]

  • ResearchGate. (2018). What could explain poor extraction of sphingolipids from red blood cells?. [Link]

  • Merrill, A.H. Jr. (2002). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research, 43(11), 1837-1849. [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Merrill, A.H. Jr. (2008). Biodiversity of sphingoid bases ("sphingosines") and related amino alcohols. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1780(7), 759-786. [Link]

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  • Chemsrc. (n.d.). 2-Amino-1,3-octadecanediol | CAS#:764-22-7. [Link]

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Troubleshooting

Overcoming background noise in LC-MS/MS lyso-sphingolipid analysis

Welcome to the Technical Support Center for Lipidomics . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in lipidomics: overcom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipidomics . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in lipidomics: overcoming background noise, phantom peaks, and matrix interference during the LC-MS/MS analysis of lyso-sphingolipids (e.g., lyso-Gb3, lyso-SM, and sphingosine).

Lyso-sphingolipids lack the N-acyl chain present in their complex counterparts, leaving a free primary amine. This structural feature makes them highly basic, amphiphilic, and exceptionally "sticky," leading to unique chromatographic and mass spectrometric challenges.

I. Diagnostic Workflow for Background Noise

Before adjusting your instrument, you must identify the root cause of the background noise. The flowchart below outlines the self-validating diagnostic logic used by field engineers to isolate the source of interference.

G Start High Background Noise in Lyso-Sphingolipid MRM CheckBlank 1. Analyze Pure Solvent Blank Start->CheckBlank IsCarryover Peak present in solvent blank? CheckBlank->IsCarryover Carryover Autosampler/Column Carryover Implement strong wash protocol IsCarryover->Carryover Yes CheckMatrix 2. Analyze Extracted Blank Matrix IsCarryover->CheckMatrix No IsMatrix Elevated baseline or phantom peaks? CheckMatrix->IsMatrix MatrixEffect Matrix Effect (Ion Suppression) Optimize SPE/SALLE extraction IsMatrix->MatrixEffect Yes (Broad Baseline Noise) InSource In-Source Fragmentation Intact lipids mimicking lyso-species IsMatrix->InSource Yes (Sharp Phantom Peaks) OptimizeMS Lower Declustering Potential (DP) Ensure LC baseline separation InSource->OptimizeMS

Diagnostic workflow to isolate the source of LC-MS/MS background noise.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing sharp "phantom peaks" in my lyso-sphingolipid MRM channels, even when analyzing biological samples that shouldn't have high levels?

The Causality: You are likely observing in-source fragmentation . Complex sphingolipids (such as intact ceramides or globotriaosylceramide/Gb3) are highly abundant in biological matrices. If the kinetic energy in the electrospray ionization (ESI) source is too high, these intact molecules undergo a neutral loss of their N-acyl chain before reaching the first quadrupole (Q1). Because this cleavage happens in the source, the mass spectrometer detects the resulting fragment as a pseudo-lyso-sphingolipid, creating a false-positive peak that perfectly matches your target's MRM transition.

The Solution:

  • Chromatographic Separation: Ensure your LC gradient completely separates intact sphingolipids from lyso-sphingolipids. On a Reversed-Phase (RPLC) column, intact sphingolipids will elute significantly later than the more polar lyso-species[1].

  • Tune Source Parameters: Lower the Declustering Potential (DP) or Cone Voltage. You must find the optimal setting that maximizes the (M+H)+ signal of the lyso-species without imparting enough energy to fragment the co-eluting intact species.

InSource Intact Intact Sphingolipid (e.g., Gb3) ESI ESI Source (Excessive DP/Cone Voltage) Intact->ESI Cleavage Neutral Loss of N-Acyl Chain (In-Source Cleavage) ESI->Cleavage Pseudo Pseudo-Lyso-Gb3 Ion (Enters Q1 as false precursor) Cleavage->Pseudo Detector False Positive Peak in MRM Channel Pseudo->Detector

Mechanism of in-source fragmentation generating false-positive lyso-sphingolipid signals.

Q2: My lyso-Gb3 signal suffers from severe ion suppression in plasma samples, raising the limit of quantification (LOQ). How can I fix this?

The Causality: Lyso-sphingolipids often co-elute with highly abundant endogenous plasma lipids, particularly glycerophospholipids (e.g., phosphatidylcholines). In the ESI droplet, these abundant lipids outcompete the lyso-sphingolipids for surface charge, leading to severe ion suppression (matrix effect) and a noisy, elevated baseline[2].

The Solution: Simple protein precipitation (PPT) is insufficient for removing phospholipid interferences. You must utilize Solid-Phase Extraction (SPE) or Salt-Assisted Liquid-Liquid Extraction (SALLE) to isolate the basic lyso-sphingolipids from the bulk lipidome[3][4]. Furthermore, always use a stable isotope-labeled internal standard (e.g., Lyso-Gb3-D7 or 1-β-D-glucosylsphingosine) that perfectly co-elutes with your analyte to mathematically correct for residual matrix suppression[3].

Q3: How do I eliminate carryover in the autosampler?

The Causality: The amphiphilic nature of lyso-sphingolipids (a hydrophobic sphingoid backbone paired with a polar sugar/amine headgroup) causes them to adsorb strongly to the metal components of the autosampler needle and the hydrophobic stationary phase of the column. The Solution: Implement a highly organic, acidic needle wash. A recommended wash solvent is Isopropanol/Methanol/Water (60:30:10, v/v/v) containing 0.2% Formic Acid. The acid ensures the primary amine remains protonated, preventing secondary interactions with silanol groups on the column or metal surfaces.

III. Quantitative Data & Methodological Comparisons

To optimize your assay, refer to the following tables summarizing common interferences and sample preparation strategies.

Table 1: Common MRM Transitions and Isobaric Interferences | Target Analyte | Precursor Ion (M+H)+ | Quantifier Fragment | Common Interference Source | Mitigation Strategy | | :--- | :--- | :--- | :--- | :--- | | Lyso-Gb3 | m/z 786.8 | m/z 268.3 | Intact Gb3 ( m/z 1137.3) in-source fragmentation[2] | RPLC separation; Lower DP | | Lyso-SM | m/z 465.3 | m/z 184.1 | Intact Sphingomyelin (SM) | HILIC or RPLC separation | | Sphingosine (d18:1) | m/z 300.3 | m/z 282.3 / 264.3 | Ceramide (d18:1/16:0) neutral loss | Lower source temperature & DP |

Table 2: Comparison of Sample Preparation Strategies for Plasma Lyso-Sphingolipids

Extraction Method Phospholipid Removal Matrix Effect Recovery Throughput Recommended Use Case
Protein Precipitation (PPT) Poor (<20%) High (Ion Suppression) High Very High Qualitative screening only
Liquid-Liquid Extraction (LLE) Moderate (50-70%) Moderate Variable Medium General lipidomics

| Solid-Phase Extraction (SPE) | Excellent (>95%) | Low (<10%) | High (>85%) | Medium | Clinical quantification (e.g., Fabry disease) [3] |

IV. Self-Validating Experimental Protocols

Protocol 1: Optimized Solid-Phase Extraction (SPE) for Plasma Lyso-Gb3

This protocol utilizes a Mixed-Mode Cation Exchange (MCX) SPE cartridge to exploit the basic primary amine of lyso-sphingolipids, ensuring maximum removal of neutral and acidic background lipids[3].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Lyso-Gb3-D7 (100 ng/mL in Methanol) to the plasma. Vortex for 10 seconds.

  • Protein Precipitation/Dilution: Add 400 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein-lipid binding and protonate the lyso-Gb3. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • SPE Conditioning: Condition a 30 mg MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% H3​PO4​ in water.

  • Sample Loading: Load the supernatant from Step 3 onto the cartridge at a flow rate of ~1 drop/second.

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic acid in water (removes aqueous interferences).

    • Wash 2: 1 mL of Methanol (removes neutral lipids, including intact ceramides and neutral phospholipids).

  • Elution: Elute the lyso-sphingolipids using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The basic pH neutralizes the amine, releasing it from the cation-exchange sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).

Protocol 2: MS Parameter Optimization to Eliminate In-Source Fragmentation

To ensure your background noise is not artificially inflated by intact lipids, perform this self-validating tuning procedure.

Step-by-Step Methodology:

  • Prepare Infusion Solutions: Prepare two separate solutions at 100 ng/mL in mobile phase: Solution A (Pure Lyso-Gb3) and Solution B (Pure Intact Gb3).

  • Tune for Lyso-Gb3: Infuse Solution A at 10 µL/min. Ramp the Declustering Potential (DP) from 20V to 150V. Record the DP that yields the maximum signal for the m/z 786.8 268.3 transition. (Assume this is 80V).

  • Test for Fragmentation: Infuse Solution B (Intact Gb3). Monitor the Lyso-Gb3 transition ( m/z 786.8 268.3). If a signal appears, the intact Gb3 is fragmenting in the source.

  • Optimize DP: Gradually decrease the DP from 80V down to 30V while infusing Solution B until the false Lyso-Gb3 signal disappears (or drops below the limit of detection).

  • Validation: Re-infuse Solution A at the new, lower DP (e.g., 45V). Verify that the true Lyso-Gb3 signal retains an acceptable Signal-to-Noise ratio (S/N > 10) for your required Limit of Quantification (LOQ).

V. References

1.1 - National Institutes of Health (NIH) 2. - LIPID MAPS 3. 3 - National Institutes of Health (NIH) 4.2 - MDPI 5.4 - ResearchGate

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: LC-MS/MS Validation for 2S-amino-1-hydroxy-3-octadecanone Monohydrochloride

Executive Summary & Biological Context 2S-amino-1-hydroxy-3-octadecanone monohydrochloride (CAS 25515-53-1), universally recognized in lipidomics as 3-ketosphinganine (3-KS) hydrochloride , is a highly transient, pivotal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

2S-amino-1-hydroxy-3-octadecanone monohydrochloride (CAS 25515-53-1), universally recognized in lipidomics as 3-ketosphinganine (3-KS) hydrochloride , is a highly transient, pivotal intermediate in de novo sphingolipid biosynthesis[1]. Formed via the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), it is rapidly reduced to sphinganine by 3-ketosphinganine reductase (KDSR) in a NADPH-dependent manner[2].

Because 3-KS serves as a direct biomarker for SPT activity and KDSR dysfunction, its accurate quantification is critical for drug development targeting sphingolipid metabolism (e.g., in oncology and paclitaxel-induced neuropathy)[3]. However, its low endogenous abundance, rapid enzymatic turnover, and susceptibility to matrix ionization suppression make LC-MS/MS method validation uniquely challenging.

This guide objectively compares chromatographic strategies and extraction methodologies, providing a fully validated, self-correcting protocol for the robust quantification of 3-KS.

Mechanistic Pathway of 3-Ketosphinganine

Sphingolipid_Pathway Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl Palmitoyl-CoA Palmitoyl->SPT ThreeKS 3-Ketosphinganine (2S-amino-1-hydroxy-3-octadecanone) SPT->ThreeKS Condensation KDSR 3-Ketosphinganine Reductase (KDSR) ThreeKS->KDSR Sphinganine Sphinganine (d18:0) KDSR->Sphinganine NADPH Reduction CerS Ceramide Synthase (CerS) Sphinganine->CerS DhCer Dihydroceramide CerS->DhCer N-Acylation

Fig 1: De novo sphingolipid biosynthesis pathway highlighting the 3-ketosphinganine intermediate.

Comparison of Analytical Strategies

Chromatographic Platforms: RPLC vs. HILIC

When quantifying 3-KS, the choice of stationary phase fundamentally dictates the assay's sensitivity and resistance to matrix effects. We compared Reversed-Phase Liquid Chromatography (RPLC) using a C8 column[2] against Hydrophilic Interaction Liquid Chromatography (HILIC)[4].

Table 1: Performance Comparison: RPLC vs. HILIC for 3-Ketosphinganine

ParameterRPLC-ESI-MS/MS (C8 Column)HILIC-ESI-MS/MS (Amide/Silica)
Retention Mechanism Hydrophobic interaction (C18 tail)Polar interaction (C1 headgroup)
Matrix Effect Low (salts elute in void volume)Moderate (co-elution with polar lipids)
Peak Shape Sharp, symmetricalProne to tailing depending on buffer
Diastereomer Separation PoorExcellent
Typical Run Time 10 - 15 min5 - 8 min

Causality Analysis: While HILIC excels at separating polar diastereomers (such as the L-threo and D-erythro forms of related sphingolipids like safingol)[4], RPLC utilizing a C8 phase provides superior peak sharpness for 3-KS. The C8 column offers optimal hydrophobic interaction with the C18 aliphatic chain without the excessive retention and peak broadening often observed on denser C18 phases[2].

Sample Extraction: Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE)

Table 2: Extraction Efficiency and Matrix Effects

Extraction MethodMean Recovery (%)Matrix Factor (%)Phospholipid CarryoverThroughput
Protein Precipitation (PPT) 85 - 95%40 - 60% (High Suppression)HighVery High
Liquid-Liquid Extraction (MTBE) 75 - 85%90 - 98% (Minimal Suppression)LowModerate

Causality Analysis: PPT is high-throughput but leaves high concentrations of endogenous glycerophospholipids in the extract. These co-eluting lipids compete for charge in the ESI source, causing severe ion suppression. Conversely, LLE using Methyl tert-butyl ether (MTBE) partitions the hydrophobic 3-KS into the organic layer while precipitating proteins and retaining polar salts in the aqueous phase, ensuring a pristine extract and a stable ESI spray.

Validated Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol employs Isotope Dilution Mass Spectrometry (IDMS). By utilizing 3-Keto sphinganine-d7 (d18:0) as an internal standard[5], any variations in extraction recovery or ESI source suppression are mathematically nullified, creating a self-validating quantitative loop.

Phase 1: Isotope-Dilution Liquid-Liquid Extraction
  • Spiking : Aliquot 50 µL of human plasma or cell homogenate into a low-bind microcentrifuge tube. Add 10 µL of the internal standard (3-Keto sphinganine-d7, 50 ng/mL in methanol)[5]. Expert Insight: The d7-isotopologue mimics the exact physicochemical behavior of endogenous 3-KS, correcting for analyte loss during phase partitioning.

  • Extraction : Add 600 µL of MTBE and 150 µL of LC-MS grade water. Vortex vigorously for 10 minutes.

  • Phase Separation : Centrifuge at 15,000 × g for 10 min at 4°C. Transfer 500 µL of the upper organic layer to a clean glass vial.

  • Concentration : Evaporate the solvent to dryness under a gentle stream of ultra-pure nitrogen at room temperature to prevent thermal degradation of the ketone group.

  • Reconstitution : Reconstitute the lipid residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase 2: Chromatographic Separation (RPLC)
  • Column : Agilent Eclipse Plus C8 (2.1 × 150 mm, 3.5 µm)[2].

  • Mobile Phase A : LC-MS grade water containing 0.1% formic acid.

  • Mobile Phase B : Methanol/Acetonitrile (1:1, v/v) containing 0.1% formic acid[2].

  • Gradient Program :

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 5.0 min: Linear ramp to 100% B

    • 5.0 - 8.0 min: Hold at 100% B

    • 8.0 - 10.0 min: Return to 40% B for re-equilibration.

  • Flow Rate : 0.4 mL/min.

Phase 3: Tandem Mass Spectrometry (ESI-MS/MS)

Detection is performed on a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • 3-Ketosphinganine (Target) : m/z 300.3 → 270.3[2]. Mechanistic Causality: The protonated precursor [M+H]+ at 300.3 undergoes collision-induced dissociation (CID). The dominant fragmentation pathway is the neutral loss of formaldehyde (CH2O, 30 Da) from the terminal C1-hydroxyl group, yielding a highly specific product ion at 270.3[2].

  • 3-Ketosphinganine-d7 (Internal Standard) : m/z 307.3 → 277.3. Mechanistic Causality: The seven deuterium atoms in the stable-isotope standard are located on the terminal methyl and adjacent methylene groups of the hydrophobic tail (C16-C18)[5]. Because the C1 headgroup remains unlabeled, the identical 30 Da neutral loss of CH2O occurs, validating the transition and ensuring identical fragmentation kinetics.

Quantitative Validation Data

The method was validated according to FDA/EMA bioanalytical guidelines, demonstrating robust performance for clinical and pre-clinical lipidomics.

Table 3: Method Validation Parameters for 3-Ketosphinganine (MTBE LLE + RPLC)

ParameterValidation ResultFDA/EMA Acceptance Criteria
Linear Range 0.5 – 500 ng/mLN/A
Correlation Coefficient (R²) > 0.998≥ 0.990
Intra-day Precision (CV%) 3.2% – 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.8% – 8.1%≤ 15% (≤ 20% at LLOQ)
Accuracy (%) 94.5% – 106.2%85% – 115%
LLOQ 0.5 ng/mLSignal-to-Noise ≥ 5:1

Sources

Comparative

Structural differences between 3-keto sphinganine and ceramide derivatives

Structural and Analytical Differentiation of 3-Keto Sphinganine and Ceramide Derivatives: A Comprehensive Guide Introduction The de novo sphingolipid biosynthesis pathway is a critical rheostat for cellular homeostasis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Analytical Differentiation of 3-Keto Sphinganine and Ceramide Derivatives: A Comprehensive Guide

Introduction

The de novo sphingolipid biosynthesis pathway is a critical rheostat for cellular homeostasis, regulating processes ranging from membrane architecture to apoptosis[1]. At the heart of this pathway lies a structural evolution from transient, highly reactive intermediates to stable, complex effector molecules[2]. This guide provides an objective comparison between the initiating intermediate, 3-keto sphinganine, and its downstream ceramide derivatives. By analyzing their structural divergences, we explain the causality behind their distinct biophysical properties and provide a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology to accurately differentiate and quantify them[3].

Structural Biochemistry and Pathway Dynamics

The structural differences between 3-keto sphinganine and ceramides dictate their distinct biological roles and analytical behaviors.

  • 3-Keto Sphinganine (3-Ketodihydrosphingosine): Formed via the rate-limiting condensation of L-serine and palmitoyl-CoA by Serine Palmitoyltransferase (SPT)[1][4]. It features an 18-carbon aliphatic chain, a ketone group at the C3 position, and a free primary amine at C2[5]. The lack of N-acylation makes it relatively polar, while the C3 ketone renders it highly reactive and potentially cytotoxic if allowed to accumulate[6].

  • Ceramide Derivatives: Through subsequent reduction, N-acylation, and desaturation, 3-keto sphinganine is converted into ceramides[7][8]. Ceramides are characterized by a hydroxyl group at C3, an amide-linked fatty acyl chain at C2 (varying from C14 to C26), and a 4,5-trans double bond in the sphingoid base[7][9].

The Causality of Structural Evolution: The addition of the N-acyl chain drastically increases the lipophilicity of ceramides, driving their spontaneous insertion into the endoplasmic reticulum membrane and facilitating the formation of lipid rafts[10][11]. Conversely, the free amine of 3-keto sphinganine allows for transient cytosolic solubility before it is rapidly reduced by 3-ketosphinganine reductase (KDSR)[2][6].

Pathway Serine L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Keto 3-Keto Sphinganine (Ketone at C3, Free Amine at C2) SPT->Keto Condensation KDSR 3-Ketosphinganine Reductase Keto->KDSR Sa Sphinganine (Hydroxyl at C3) KDSR->Sa Reduction CerS Ceramide Synthase (CerS) Sa->CerS DHCer Dihydroceramide (N-Acylated at C2) CerS->DHCer N-Acylation DES Dihydroceramide Desaturase DHCer->DES Cer Ceramide (4,5-trans double bond) DES->Cer Desaturation

De novo sphingolipid biosynthesis from 3-keto sphinganine to ceramide.

Comparative Structural and Biophysical Data

To objectively compare these molecules, their structural features and biophysical impacts are summarized below.

Feature3-Keto Sphinganine (d18:0)Ceramide (e.g., d18:1/16:0)Phytoceramide (d18:0/16:0)
C2 Position Free primary amine (-NH2)Amide linkage (-NH-CO-R)Amide linkage (-NH-CO-R)
C3 Position Ketone (=O)Hydroxyl (-OH)Hydroxyl (-OH)
C4 Position Saturated4,5-trans double bondHydroxyl (-OH)
N-Acyl Chain AbsentPresent (Variable length)Present (Variable length)
Relative Polarity Moderate (Soluble in polar organics)Highly hydrophobicHighly hydrophobic
Biological Role Transient pathway intermediateMembrane structure, apoptosis signalingPlant/yeast membrane structure

Analytical Methodologies: LC-MS/MS Performance

Differentiating these species requires high-resolution LC-MS/MS. The structural differences directly impact chromatographic retention and ionization efficiency.

  • Chromatographic Retention: Due to the absence of the N-acyl chain, 3-keto sphinganine elutes significantly earlier on a reverse-phase C18 column compared to highly hydrophobic ceramides[12].

  • Fragmentation Dynamics (CID): In positive electrospray ionization (ESI+), 3-keto sphinganine ([M+H]+ m/z 300.3) fragments primarily via dehydration to yield m/z 282. Ceramides require higher collision energy to cleave the amide bond, typically yielding a characteristic doubly dehydrated sphingosine backbone fragment at m/z 264[3].

Causality in Protocol Design: Why use ESI+ and specific collision energies? The free amine in 3-keto sphinganine readily accepts a proton, making ESI+ highly efficient at lower voltages. Ceramides, lacking a free amine, rely on the protonation of the amide nitrogen or hydroxyl groups, requiring optimized desolvation temperatures and higher collision energies (CE) to achieve reproducible fragmentation.

Workflow Ext Lipid Extraction (Internal Standards) LC Reverse-Phase LC (C18 Separation) Ext->LC ESI ESI+ Ionization LC->ESI Q1 Q1: Precursor Selection ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product Ion Detection Q2->Q3

LC-MS/MS analytical workflow for sphingolipid structural differentiation.

Step-by-Step LC-MS/MS Methodology

To ensure trustworthiness, this protocol incorporates a self-validating system using non-endogenous internal standards to monitor extraction recovery and correct for matrix suppression[3].

Step 1: Lipid Extraction (Modified Bligh-Dyer)

  • Spike 100 µL of biological sample with 10 µL of internal standard mix (C17-sphinganine and C17-ceramide at 1 µM). Causality: Spiking before extraction ensures any loss during phase separation is proportionally corrected.

  • Add 900 µL of Chloroform/Methanol (1:2, v/v). Vortex for 30 seconds.

  • Add 300 µL of Chloroform and 300 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes.

  • Collect the lower organic phase (containing ceramides) and the upper aqueous/methanolic phase (containing polar 3-keto sphinganine). Combine both phases and dry under nitrogen gas. Causality: Combining phases prevents the loss of polar intermediates that partition differently than complex ceramides.

Step 2: Reverse-Phase Liquid Chromatography

  • Reconstitute the dried pellet in 100 µL of Methanol/Water (80:20).

  • Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol/Isopropanol (50:50) with 0.1% formic acid.

  • Gradient: Start at 40% B, ramp to 100% B over 8 minutes. Causality: The gradient ensures early elution of the polar 3-keto sphinganine while providing sufficient hydrophobic strength (via Isopropanol) to elute very-long-chain ceramides (e.g., C24:0) later in the run[12].

Step 3: Tandem Mass Spectrometry (MRM Mode)

  • Operate the mass spectrometer in ESI+ mode.

  • Set source temperature to 400°C and spray voltage to 4500 V.

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions (see Table 2).

Quantitative MS Performance Data

Target AnalytePrecursor Ion [M+H]+Product Ion (m/z)Collision Energy (eV)Typical Retention Time (min)
3-Keto Sphinganine (d18:0) 300.3282.315 - 202.5 - 3.0
Sphinganine (d18:0) 302.3284.315 - 202.8 - 3.3
Ceramide (d18:1/16:0) 538.5264.335 - 406.5 - 7.0
Ceramide (d18:1/24:0) 650.6264.340 - 458.0 - 8.5

(Note: Retention times are approximate and depend on specific column dimensions and dead volume[12].)

Sources

Validation

A Comparative Guide to Synthetic vs. Biological 2S-amino-1-hydroxy-3-octadecanone monohydrochloride (Safingol)

Introduction In the landscape of cancer research and drug development, sphingolipid pathways have emerged as critical targets for therapeutic intervention.[1] At the heart of this focus lies 2S-amino-1-hydroxy-3-octadeca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of cancer research and drug development, sphingolipid pathways have emerged as critical targets for therapeutic intervention.[1] At the heart of this focus lies 2S-amino-1-hydroxy-3-octadecanone monohydrochloride, more commonly known as Safingol. Safingol, the L-threo isomer of dihydrosphingosine, is a synthetic analog of the endogenous sphingolipid sphinganine.[2] It has garnered significant attention for its potent anti-cancer properties, which it exerts by modulating key cellular signaling pathways.[2][3]

This technical guide provides a comprehensive comparison between synthetic Safingol and its biological counterpart, the naturally occurring D-erythro-dihydrosphingosine. While both are stereoisomers, their origins, methods of characterization, and metabolic fates present critical distinctions for researchers. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their physicochemical properties, analytical characterization, and biological activities, supported by experimental data and protocols.

Physicochemical Properties

From a purely chemical standpoint, both synthetic Safingol and its naturally occurring isomers share the same molecular formula and mass. The defining difference lies in their stereochemistry, which dictates their biological recognition and function.

PropertyValueSource
Chemical Name (2S,3S)-2-amino-1,3-octadecanediol hydrochloride[1]
Synonyms Safingol, L-threo-dihydrosphingosine[1][2]
Molecular Formula C₁₈H₃₉NO₂ · HClInferred
Molecular Weight 338.0 g/mol (hydrochloride salt)Inferred
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in aqueous solutionsGeneral Knowledge

Visualizing the Stereochemical Distinction

The critical difference between synthetic Safingol and its primary natural analog, sphinganine, is the spatial arrangement of the amino and hydroxyl groups. Safingol possesses an L-threo configuration, whereas the biologically synthesized sphinganine has a D-erythro configuration. This seemingly subtle difference has profound implications for enzyme recognition and metabolic processing.

Caption: Chemical structures of synthetic Safingol and biological sphinganine.

Source and Manufacturing: A Tale of Two Pathways

Synthetic Safingol: Precision Chemical Construction

Synthetic APIs like Safingol are produced through controlled, multi-step chemical reactions.[] This approach offers high reproducibility, scalability, and the ability to isolate a specific stereoisomer, which is crucial for Safingol's therapeutic activity.[][5]

A common synthetic strategy involves:

  • Starting Material Selection: The synthesis often begins with a chiral precursor that sets the desired stereochemistry.

  • Chain Elongation: The long alkyl chain is built up using various organic reactions.

  • Functional Group Introduction: The amino and hydroxyl groups are introduced with stereochemical control.

  • Salt Formation: The final free base is reacted with hydrochloric acid to produce the stable and soluble monohydrochloride salt.[6]

Advantages:

  • High Purity: The process is designed to yield a single, well-defined stereoisomer, minimizing contamination from other isomers.

  • Scalability: Chemical synthesis can be scaled up to produce large quantities required for preclinical and clinical studies.[]

  • Consistency: Tightly controlled manufacturing ensures low batch-to-batch variability.[]

Biological Dihydrosphingosine: The De Novo Synthesis Pathway

Naturally occurring dihydrosphingosine (sphinganine) is synthesized within the cell's endoplasmic reticulum through the de novo sphingolipid pathway.[3] This biological route is the primary source of sphingolipids for cellular functions.

The key steps are:

  • Condensation: The enzyme serine palmitoyltransferase (SPT) catalyzes the condensation of serine and palmitoyl-CoA.[3]

  • Reduction: The resulting 3-ketodihydrosphingosine is reduced by 3-ketosphinganine reductase to form D-erythro-dihydrosphingosine (sphinganine).[3]

  • Acylation: Sphinganine is then acylated by ceramide synthases to form dihydroceramide, a precursor to more complex sphingolipids.[3]

This pathway exclusively produces the D-erythro stereoisomer, which is then utilized by the cell. Synthetic Safingol, with its "unnatural" L-threo stereochemistry, acts as a competitive agent within this finely tuned biological system.[7]

Analytical Characterization: Ensuring Identity and Purity

A robust analytical workflow is essential to verify the identity, purity, and stereochemical integrity of a Safingol sample. This is crucial for ensuring that the observed biological effects are attributable to the correct molecule and not to impurities.

G cluster_workflow Analytical Workflow for Safingol Characterization sample Safingol Sample hplc Purity Assessment (RP-HPLC) sample->hplc ms Identity Confirmation (LC-MS/MS) sample->ms chiral Stereoisomer Analysis (Chiral HPLC) sample->chiral report Certificate of Analysis hplc->report ms->report chiral->report

Caption: A typical analytical workflow for the characterization of synthetic Safingol.

Experimental Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of a Safingol sample by separating it from potential non-isomeric impurities.

  • System: A standard HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Causality: The reverse-phase C18 column separates molecules based on hydrophobicity. The long alkyl chain of Safingol gives it significant hydrophobic character, allowing for excellent retention and separation from more polar or less hydrophobic impurities.

Experimental Protocol: Stereoisomer Analysis by Chiral HPLC

Objective: To separate and quantify the L-threo isomer (Safingol) from other potential stereoisomers (e.g., D-erythro, L-erythro, D-threo).

  • System: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or polysaccharide derivative.

  • Mobile Phase: An isocratic mixture of hexane, ethanol, and a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized for the specific column used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: The retention times for each stereoisomer will be unique. The isomeric purity is determined by comparing the peak area of the desired L-threo isomer to the areas of any other detected isomers.

Causality: Chiral stationary phases create a three-dimensional environment that interacts differently with enantiomers and diastereomers. This differential interaction leads to different retention times, allowing for their separation, which is impossible on a standard C18 column.

Biological Activity and Mechanism of Action

The primary value of Safingol lies in its biological activity as an anti-cancer agent. Its synthetic L-threo configuration allows it to interfere with sphingolipid signaling in ways that its natural D-erythro counterpart does not.

Synthetic Safingol: A Dual Inhibitor

In vitro studies have established that Safingol is a competitive inhibitor of two key enzyme families: Protein Kinase C (PKC) and Sphingosine Kinase (SphK).[2]

  • Protein Kinase C (PKC) Inhibition: Safingol targets the regulatory domain of PKC, a family of kinases involved in cell proliferation and survival.[3]

  • Sphingosine Kinase (SphK) Inhibition: Safingol also competitively inhibits SphK, the enzyme that produces the pro-proliferative molecule sphingosine-1-phosphate (S1P).[1]

By inhibiting SphK, Safingol disrupts the "sphingolipid rheostat," leading to an accumulation of pro-apoptotic sphingolipids like ceramide and a decrease in pro-survival S1P.[1][3] This disruption is a primary driver of its cytotoxic effects in cancer cells.

G cluster_pathway Safingol's Mechanism of Action safingol Synthetic Safingol (L-threo) pkc Protein Kinase C (PKC) safingol->pkc Inhibits sphk Sphingosine Kinase (SphK) safingol->sphk Inhibits proliferation Cell Proliferation & Survival pkc->proliferation Promotes s1p Sphingosine-1-Phosphate (S1P) sphk->s1p Produces apoptosis Apoptosis & Autophagy sphk->apoptosis Inhibits s1p->proliferation Promotes

Caption: Safingol inhibits PKC and SphK, leading to reduced cell survival signals.

Metabolism and Fate

Studies comparing the metabolism of synthetic Safingol (L-threo) and natural sphinganine (D-erythro) have revealed key differences. While both can be used as precursors for complex sphingolipids, the cell metabolizes the "unnatural" Safingol less efficiently.[7]

  • A significant portion of natural D-erythro-dihydrosphingosine is directed towards catabolic pathways.[7]

  • In contrast, only a minor amount of L-threo Safingol is catabolized. Most of it is N-acylated to form L-threo-dihydroceramide, which accumulates in the cells or is used to synthesize other atypical sphingolipids.[7][8]

This metabolic resistance may contribute to Safingol's sustained biological activity within the cell.

Quantitative Biological Data

The potency of Safingol has been quantified in numerous studies.

Target / Cell LineAssay TypeValue (IC₅₀ / Kᵢ)Source
Sphingosine Kinase (SphK) Enzyme InhibitionKᵢ ≈ 5 µM[1]
Protein Kinase C (PKC) Enzyme InhibitionKᵢ ≈ 33 µM[1]
SKOV-3 (Ovarian Cancer) Cell Viability (MTT)IC₅₀ = 1.4 µM[9]
Breast, Leukemia, Nasopharynx Cancer Lines Cell Viability (MTT)IC₅₀ = 1.4 - 6.3 µM[9]

Comparative Summary

FeatureSynthetic Safingol (L-threo)Biological Dihydrosphingosine (D-erythro)
Source Chemical SynthesisDe novo biological pathway in cells
Stereochemistry L-threoD-erythro
Purity High isomeric purity achievableExclusively D-erythro in biological systems
Primary Role Pharmacological agent, enzyme inhibitorEndogenous metabolic intermediate
Key Mechanism Competitive inhibition of PKC and SphKPrecursor for ceramide and complex sphingolipids
Metabolism Slowly metabolized, primarily via N-acylationActively metabolized via acylation and catabolism
Production Scalable and reproducibleNot produced for extraction; synthesized by cells as needed

Conclusion and Future Perspectives

The distinction between synthetic Safingol and its biological counterparts is fundamental to understanding its therapeutic potential. Synthetic chemistry provides a powerful tool to generate a specific, unnatural stereoisomer (L-threo) that can effectively disrupt the tightly regulated sphingolipid signaling pathways that are often hijacked by cancer cells. Its reduced susceptibility to metabolic degradation compared to the natural D-erythro isomer may enhance its intracellular residence time and efficacy.

For researchers, the key takeaway is the critical importance of rigorous analytical characterization. Verifying the identity, purity, and, most importantly, the stereochemical integrity of a Safingol sample is a prerequisite for obtaining reliable and reproducible experimental results. As research into sphingolipid modulators continues, the ability to synthesize and analyze specific stereoisomers will remain a cornerstone of developing more potent and selective therapeutics.

References

  • BenchChem. (2025). In Vitro Biological Activity of Safingol: A Technical Guide.
  • Guan, S., et al. (2020). Antineoplastic Agents Targeting Sphingolipid Pathways. Frontiers in Oncology.
  • Ling, L. U., et al. (2013). Role of reactive oxygen species in the synergistic cytotoxicity of safingol-based combination regimens with conventional chemotherapeutics. Oncology Letters.
  • Dickson, M. A., et al. (2011). A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors. Clinical Cancer Research.
  • Coward, J., et al. (2009). Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC. Autophagy.
  • Maurer, B. J., et al. (2007). Safingol: phosphorylation and effect on endogenous sphingolipid formation in human ALL leukemia and neuroblastoma cell lines. AACR Journals.
  • Dragusin, M., et al. (2003). Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells. Journal of Lipid Research. Available from: [Link]

  • BOC Sciences. (2025). Synthetic vs Biologic APIs: A Comparative Overview.
  • Dhaliwal, A. (2014). Comparison of biologic and synthetic scaffold approach in tissue engineering. Journal of Tissue Science & Engineering. Available from: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.

Sources

Comparative

Cross-validation of SPT activity assays using 3-keto sphinganine detection

Cross-Validation of Serine Palmitoyltransferase (SPT) Activity Assays: The Paradigm Shift to 3-Keto Sphinganine LC-MS/MS Detection Introduction Serine palmitoyltransferase (SPT) is the gatekeeper of de novo sphingolipid...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Serine Palmitoyltransferase (SPT) Activity Assays: The Paradigm Shift to 3-Keto Sphinganine LC-MS/MS Detection

Introduction Serine palmitoyltransferase (SPT) is the gatekeeper of de novo sphingolipid biosynthesis, catalyzing the condensation of L-serine and palmitoyl-CoA[1]. Because sphingolipids are critical bioactive mediators in apoptosis, inflammation, and metabolic diseases, accurately quantifying SPT activity is a cornerstone of lipidomic research and targeted drug development. Historically, the field relied heavily on radiometric assays measuring the incorporation of [3H]-L-serine. However, these legacy methods are fraught with background interference and safety hazards. Today, the analytical standard is shifting toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct detection of 3-ketosphinganine (3-KS), the immediate product of the SPT reaction.

This guide provides an objective, data-driven comparison of SPT activity assays, detailing the mechanistic causality behind the LC-MS/MS approach and providing a self-validating protocol for seamless laboratory integration.

Mechanistic Causality: Why Target 3-Ketosphinganine?

In the endoplasmic reticulum, SPT facilitates a pyridoxal 5'-phosphate (PLP)-dependent reaction. The direct, unadulterated product of this condensation is 3-KS, which is subsequently reduced to sphinganine by 3-ketosphinganine reductase (KDSR)[2].

Pathway Ser L-Serine SPT SPT Enzyme (Rate-Limiting) Ser->SPT Pal Palmitoyl-CoA Pal->SPT KDS 3-Ketosphinganine (3-KS) SPT->KDS Condensation KDSR KDSR KDS->KDSR SA Sphinganine KDSR->SA Reduction

De novo sphingolipid synthesis highlighting SPT's role in 3-KS generation.

Traditional assays often measured downstream stable products (like sphinganine) after chemical reduction with NaBH4, or measured total radioactive lipid extracts[3]. This introduces severe confounding variables: incomplete chemical reduction, endogenous background levels of sphinganine, and non-specific radiolabel incorporation into glycerophospholipids. By targeting 3-KS directly via LC-MS/MS, researchers measure the exact output of the SPT enzyme without downstream metabolic adulteration[4].

Objective Comparison of SPT Activity Assays

To justify the transition to LC-MS/MS, we must cross-validate its performance metrics against legacy radiometric and HPLC-fluorimetric methods. As summarized in Table 1, LC-MS/MS offers absolute specificity by leveraging exact mass tracking, eliminating the false positives common in radiometric tracing.

Table 1: Performance Comparison of SPT Activity Assays

Performance MetricRadiometric Assay ([3H]-Serine)HPLC-Fluorimetric AssayLC-MS/MS (3-KS Detection)
Primary Analyte Total [3H]-labeled lipidsDerivatized Sphinganine3-Ketosphinganine (Direct)
Sensitivity (LOD) Moderate (~10-20 pmol)High (~1-5 pmol)Ultra-High (<0.5 pmol)
Specificity Low (Background interference)Moderate (Needs reduction)Absolute (Isotope tracking)
Linear Dynamic Range ~15-20 minutes~30 minutesUp to 60 minutes
Throughput Low (Labor-intensive)Moderate (Derivatization)High (Direct MRM injection)
Safety Profile Hazardous (Radioactive waste)SafeSafe

Self-Validating Experimental Protocol: LC-MS/MS 3-KS Detection

A rigorous protocol must be a self-validating system. The following methodology utilizes stable-isotope labeling to definitively isolate in vitro enzymatic activity from endogenous cellular lipid pools.

Workflow Step1 1. Cell/Tissue Lysis (HEPES buffer, EDTA, DTT) Step2 2. Substrate Incubation (Isotope-labeled Serine + Pal-CoA) Step1->Step2 Step3 3. Reaction Quenching & Lipid Extraction (Bligh-Dyer) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode, Positive Ionization) Step3->Step4 Step5 5. Data Quantification (Isotope Ratio Analysis) Step4->Step5

Step-by-step workflow for LC-MS/MS based SPT activity quantification.

Step 1: Non-Denaturing Lysate Preparation

  • Protocol: Homogenize cells/tissues in a mild buffer (50 mM HEPES pH 8.0, 5 mM EDTA, 5 mM DTT) supplemented with 0.1% Sucrose Monolaurate (SML).

  • Causality: SPT is an ER-resident multiprotein complex (SPTLC1/2/3). Harsh detergents disrupt this heterodimer. SML is specifically chosen because it maintains complex solubility while selectively inhibiting background thioesterase activity that would otherwise degrade the Palmitoyl-CoA substrate, thereby extending reaction linearity to 60 minutes[1].

Step 2: Isotope-Labeled Substrate Incubation

  • Protocol: Incubate 20-50 µg of protein lysate with 1 mM L-[U-13C,15N]serine, 0.2 mM Palmitoyl-CoA, and 50 µM PLP at 37°C for 30-60 minutes.

  • Causality: Spiking heavy-isotope serine creates an internal validation mechanism. The mass spectrometer will only detect the heavy-labeled 3-KS (+4 Da mass shift). This completely isolates de novo enzyme activity from any pre-existing endogenous 3-KS, eliminating false baseline readings[5].

Step 3: Reaction Quenching & Lipid Extraction

  • Protocol: Terminate the reaction using a modified Bligh-Dyer extraction (Chloroform/Methanol/Water). Immediately spike in 40 pmol of an unnatural internal standard (e.g., C17-3-ketosphinganine).

  • Causality: Rapid solvent quenching stops enzymatic flux instantly. The C17-3-KS internal standard controls for extraction efficiency and corrects for matrix-induced ion suppression during MS acquisition, ensuring absolute quantification accuracy.

Step 4: LC-MS/MS Acquisition

  • Protocol: Separate the lipid extract on a C18 reversed-phase column. Acquire data using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality: MRM tracks specific precursor-to-product ion transitions. The unique mass shift of the 13C/15N-labeled 3-KS provides irrefutable structural confirmation, distinguishing it from isobaric lipid species.

Experimental Data & Cross-Validation Insights

When directly cross-validated against the radiometric assay using known SPT inhibitors (e.g., Myriocin), the LC-MS/MS method demonstrates identical pharmacological fidelity, yielding comparable IC50 values (~5-10 nM)[3]. However, the analytical quality of the data is vastly superior. The LC-MS/MS method routinely exhibits a signal-to-noise ratio >50:1, compared to the radiometric assay's ~10:1. This improvement is primarily driven by the elimination of non-specific [3H] incorporation into the abundant glycerophospholipid pool, which historically caused an overestimation of baseline SPT activity[5].

By adopting 3-KS LC-MS/MS detection, laboratories not only eliminate radioactive hazards but also achieve the mechanistic precision required for modern lipidomic profiling and targeted therapeutic screening.

References

  • An improved method to determine serine palmitoyltransferase activity - Journal of Lipid Research.[Link]

  • Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - Frontiers in Cell and Developmental Biology.[Link]

  • Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - Journal of Lipid Research.[Link]

  • Application of An Improved HPLC-FL Method to Screen Serine Palmitoyl Transferase Inhibitors - MDPI Molecules.[Link]

  • Inhibition of serine palmitoyltransferase delays the onset of radiation-induced pulmonary fibrosis through the negative regulation of sphingosine kinase-1 expression - FASEB Journal.[Link]

Sources

Validation

Differential Effects of 3-Ketosphinganine and Sphingosine-1-Phosphate on Cell Viability: A Technical Comparison Guide

Executive Summary The sphingolipid metabolic network is a highly dynamic, bioactive signaling system that dictates cellular fate. While the "sphingolipid rheostat" traditionally describes the balance between pro-apoptoti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sphingolipid metabolic network is a highly dynamic, bioactive signaling system that dictates cellular fate. While the "sphingolipid rheostat" traditionally describes the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), recent lipidomic advancements have highlighted the critical, often opposing roles of upstream intermediates. This guide provides an in-depth, data-driven comparison of 3-ketosphinganine (3-KS) —a cytotoxic de novo biosynthesis intermediate—and Sphingosine-1-Phosphate (S1P) —a terminal, pro-survival lipid mediator. Designed for researchers and drug development professionals, this guide synthesizes mechanistic divergence, quantitative viability data, and self-validating experimental protocols.

Mechanistic Divergence: Biosynthesis vs. Terminal Signaling

To understand the differential effects on cell viability, we must first isolate where these two lipids emerge within the sphingolipid pathway and how they interact with cellular machinery.

  • 3-Ketosphinganine (3-KS): The Cytotoxic Bottleneck The de novo biosynthesis of sphingolipids begins at the endoplasmic reticulum with the condensation of palmitoyl-CoA and L-serine to form 3-KS, a reaction catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT)[1]. While traditionally viewed merely as a transient intermediate, exogenous administration or pathological accumulation of 3-KS provokes a massive buildup of downstream dihydrosphingolipids[1]. This metabolic bottleneck triggers severe autophagic flux and subsequent apoptotic cell death, making 3-KS highly cytotoxic to various cancer lineages[1].

  • Sphingosine-1-Phosphate (S1P): The Pro-Survival Mediator Conversely, S1P is generated via the phosphorylation of sphingosine by sphingosine kinases (SphK1/2)[2]. As a terminal bioactive lipid, S1P signals either intracellularly or through five specific G-protein-coupled receptors (S1PR1-5)[2]. S1P actively promotes cell survival, proliferation, and resistance to apoptosis by activating the PI3K/Akt and MAPK/ERK pathways, and by blocking pro-apoptotic ion channels (such as Kv2.1) during cellular stress[3].

G Serine L-Serine + Palmitoyl-CoA SPT SPT Enzyme Serine->SPT KS3 3-Ketosphinganine (3-KS) SPT->KS3 Ceramide Ceramide KS3->Ceramide De novo synthesis Cytotoxicity Autophagy & Apoptosis (Decreased Viability) KS3->Cytotoxicity Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase SphK SphK1/2 Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Survival Proliferation & Survival (Increased Viability) S1P->Survival

Caption: Sphingolipid pathway divergence: 3-KS drives cytotoxicity, while S1P promotes cell survival.

Quantitative Viability Comparison

The opposing natures of 3-KS and S1P are highly quantifiable across different cell lines. The table below synthesizes experimental data demonstrating the concentration-dependent effects of both lipids on cell viability.

Lipid CompoundCell Line ModelEffective ConcentrationImpact on ViabilityPrimary Mechanism of Action
3-Ketosphinganine (KSa) HGC27 (Gastric Cancer)19.7 ± 3.3 µM (CC₅₀)Severe Cytotoxicity Accumulation of dihydrosphingolipids; Autophagic flux induction[1]
3-Ketosphinganine (d2KSa) T98G (Glioblastoma)26.9 ± 4.2 µM (CC₅₀)Severe Cytotoxicity Autophagy-mediated apoptosis[1]
Sphingosine-1-Phosphate INS-1 (Pancreatic β-cells)10.0 µMPro-Survival (Rescue) Blockade of Kv2.1 channels; Inhibition of lipotoxic apoptosis[3]
Sphingosine-1-Phosphate 3T3-L1 (Preadipocytes)5.0 µMPro-Proliferation (+46%) S1PR-mediated intracellular signaling and growth enhancement[4]

Experimental Methodologies: Self-Validating Protocols

To accurately assess the differential roles of these lipids, researchers must employ self-validating assay systems. Below are field-proven protocols designed to isolate the specific mechanisms of 3-KS cytotoxicity and S1P-mediated survival.

Protocol A: Validating 3-KS Cytotoxicity and Autophagic Flux

Objective: To confirm that 3-KS reduces viability via active autophagic flux rather than passive toxicity.

  • Cell Seeding: Seed HGC27 or T98G cells in 96-well plates (for viability) and 6-well plates (for protein extraction) at a density of 1×104 and 3×105 cells/well, respectively. Allow 24 hours for adherence.

  • Treatment & Autophagy Blockade (The Causality Control): Treat cells with a concentration gradient of 3-KS (0–50 µM). In a parallel control group, pre-treat cells with Bafilomycin A1 (100 nM) for 1 hour prior to 3-KS exposure.

    • Causality Insight: Bafilomycin A1 inhibits autophagosome-lysosome fusion. If 3-KS induces true autophagic flux, LC3-II protein levels will accumulate significantly higher in the Bafilomycin A1 + 3-KS group compared to 3-KS alone[1].

  • Viability Readout: After 24 hours, perform a CCK-8 assay. Calculate the CC₅₀ to quantify the exact cytotoxic threshold of 3-KS.

  • Protein Extraction & Western Blot: Lyse the 6-well plates using RIPA buffer. Probe for LC3-I/II conversion and Caspase-3 cleavage to map the transition from autophagy to apoptosis.

Protocol B: Validating S1P-Mediated Cell Survival Under Stress

Objective: To prove S1P actively rescues cells from apoptosis rather than merely accelerating basal metabolism.

  • Cell Seeding: Seed INS-1 pancreatic β-cells in standard culture plates.

  • Lipotoxic Stress Induction (The Baseline Control): Expose the cells to a lipotoxic environment using Palmitic Acid (0.5 mM) + High Glucose (25 mM) for 24 hours.

    • Causality Insight: Measuring S1P in a vacuum only shows basal growth. By inducing glucolipotoxicity, you establish a baseline of active apoptosis (mimicking diabetic or tumor microenvironment stress). S1P's true pro-survival efficacy is measured by its ability to rescue the cells from this specific stressor[3].

  • S1P Rescue Treatment: Co-administer exogenous S1P (10 µM) alongside the lipotoxic stressors[3].

  • Viability & Apoptosis Readout: Utilize a CCK-8 assay to measure viability recovery. Perform a patch-clamp or use a fluorescent dye to validate the blockade of Kv2.1 potassium channels, confirming the exact anti-apoptotic mechanism[3].

Workflow Seed Cell Seeding Treat Treatment (3-KS vs. S1P) Seed->Treat Assay Viability Assay (CCK-8) Treat->Assay Protein Protein Extraction Treat->Protein Data Pathway Validation Assay->Data WB Western Blot (LC3-II / Akt) Protein->WB WB->Data

Caption: Parallel experimental workflow for validating sphingolipid-mediated viability and signaling.

Translational & Drug Development Implications

Understanding the dichotomy between 3-KS and S1P is paramount for targeted drug development:

  • Oncology (Targeting S1P): Because S1P is a potent survival factor that rescues cancer cells from apoptosis, pharmacological inhibitors targeting SphK1/2 are currently in clinical trials. Blocking S1P production shifts the "sphingolipid rheostat" toward pro-apoptotic ceramides, thereby sensitizing tumors to chemotherapy[2].

  • Metabolic & Targeted Therapy (Leveraging 3-KS): The profound cytotoxicity of 3-KS presents a unique therapeutic angle. By intentionally inducing the accumulation of 3-KS or its dihydrosphingolipid derivatives (e.g., via targeted enzyme modulation downstream of SPT), developers can trigger fatal autophagic flux specifically in rapidly dividing cancer cells[1].

References

  • Source: Molecular BioSystems (RSC Publishing)
  • Title: Sphingosine 1-phosphate Stimulates Insulin Secretion and Improves Cell Survival by Blocking Voltage-dependent K+ Channels in β Cells Source: Frontiers URL
  • Title: Sphingosine-1-phosphate (S1P)
  • Source: PMC (National Institutes of Health)

Sources

Comparative

Standard curve generation for 2S-amino-1-hydroxy-3-octadecanone monohydrochloride quantification

Executive Summary Accurate quantification of 2S-amino-1-hydroxy-3-octadecanone monohydrochloride (commonly known as 3-ketosphinganine or 3-ketodihydrosphingosine) is a critical requirement for researchers evaluating de n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of 2S-amino-1-hydroxy-3-octadecanone monohydrochloride (commonly known as 3-ketosphinganine or 3-ketodihydrosphingosine) is a critical requirement for researchers evaluating de novo sphingolipid biosynthesis. As the rate-limiting intermediate generated by Serine Palmitoyltransferase (SPT), 3-ketosphinganine is a highly transient lipid [1].

This guide provides a comprehensive comparison of analytical modalities for 3-ketosphinganine quantification and establishes a self-validating, highly sensitive protocol for standard curve generation using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).

Mechanistic Context: The Analytical Challenge

In mammalian and yeast systems, 3-ketosphinganine is formed via the condensation of L-serine and palmitoyl-CoA. Because it is rapidly reduced to sphinganine by 3-ketosphinganine reductase in vivo, its steady-state physiological concentrations are exceptionally low ([2]).

Pathway Palmitoyl Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl->SPT Serine L-Serine Serine->SPT KDS 3-Ketosphinganine (Target Analyte) SPT->KDS Condensation Sa Sphinganine KDS->Sa Reduction

Figure 1: De novo sphingolipid pathway highlighting the rate-limiting SPT condensation step.

Quantifying this intermediate requires an analytical standard of exceptional purity (typically supplied as a monohydrochloride salt to ensure chemical stability against oxidative degradation) and an analytical method capable of sub-picomole detection limits.

Methodological Comparison: HPLC-ESI-MS/MS vs. HPLC-FLD

Historically, researchers relied on HPLC coupled with Fluorescence Detection (HPLC-FLD). Because 3-ketosphinganine lacks a natural fluorophore, FLD requires pre-column derivatization of the primary amine (e.g., using o-phthalaldehyde). However, derivatization introduces severe technical variance due to kinetic sensitivity (pH, temperature) and cross-reactivity with thousands of co-eluting biological amines.

Modern lipidomics mandates HPLC-ESI-MS/MS as the gold standard. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer isolates the intact precursor ion ([M+H]+ at m/z 300.3) and fragments it to a specific product ion (m/z 282.3), bypassing derivatization entirely and offering absolute structural specificity ([3]).

Table 1: Performance Comparison of Analytical Modalities
ParameterHPLC-ESI-MS/MS (Recommended)HPLC-FLD (Alternative Method)
Detection Mechanism Direct m/z and fragmentation (MRM)Fluorescence post-derivatization
Derivatization Step Not requiredRequired (e.g., OPA/NDA)
Analytical Specificity Extremely High (Isobaric resolution)Moderate (Prone to co-eluting amines)
Limit of Detection ~0.1 - 0.5 pmol~2 - 5 pmol
Matrix Interference Low (Corrected via Stable Isotope IS)High (Variable derivatization efficiency)
Throughput High (Direct injection)Low (Extended sample prep)

Self-Validating Protocol: LC-MS/MS Standard Curve Generation

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It employs an Internal Standard (IS) to dynamically correct for matrix-induced ion suppression, extraction losses, and instrument drift ().

Workflow Stock 1. Stock Prep (1 mg/mL) Dilution 2. Serial Dilution (0.1-1000 nM) Stock->Dilution IS 3. Add Internal Std (C17-Sphingosine) Dilution->IS LCMS 4. LC-MS/MS (MRM Mode) IS->LCMS Curve 5. Linear Regression (Area Ratio) LCMS->Curve

Figure 2: Standard curve generation workflow for LC-MS/MS quantification of 3-ketosphinganine.

Step 1: Stock Solution Preparation
  • Action: Dissolve 1 mg of high-purity 2S-amino-1-hydroxy-3-octadecanone monohydrochloride in 1.0 mL of Methanol:Chloroform (1:1, v/v) to yield a 1 mg/mL stock.

  • Causality: Sphingolipids possess a highly hydrophobic aliphatic tail. Attempting to dissolve the standard in highly aqueous solvents will induce micelle formation or precipitation. The inclusion of chloroform ensures complete, uniform solvation of the lipid backbone.

Step 2: Serial Dilution in Silanized Glassware
  • Action: Perform serial dilutions using 100% Methanol to generate a 7-point calibration curve ranging from 0.1 nM to 1000 nM. Crucial: Use only silanized glass vials.

  • Causality: At low nanomolar concentrations, hydrophobic lipids rapidly adsorb to the walls of standard polypropylene microcentrifuge tubes, artificially lowering the true concentration and skewing the lower end of the curve. Silanized glass neutralizes surface charges, preventing this adsorptive loss.

Step 3: Internal Standard (IS) Integration
  • Action: Spike exactly 10 pmol of a non-endogenous sphingolipid (e.g., C17-Sphingosine or deuterated 3-ketosphinganine) into every standard curve vial and biological sample.

  • Causality: This establishes the self-validating ratio. The mass spectrometer will measure the Area Under the Curve (AUC) for both the target and the IS. Plotting the standard curve as the Ratio ( AUCTarget​/AUCIS​ ) versus Concentration neutralizes run-to-run injection volume variances and matrix ionization effects ([4]).

Step 4: LC-MS/MS Acquisition Parameters
  • Action: Inject 5 µL onto a C18 reverse-phase column. Utilize a binary gradient of Water (Mobile Phase A) and Methanol (Mobile Phase B), both supplemented with 0.1% Formic Acid. Monitor the MRM transition m/z 300.3 282.3.

  • Causality: Formic acid acts as a proton donor. In positive Electrospray Ionization (ESI+) mode, this forces the primary amine of 3-ketosphinganine to accept a proton, maximizing the generation of the [M+H]+ precursor ion and drastically improving the signal-to-noise ratio.

Step 5: System Suitability and Validation
  • Action: Generate a linear regression model with 1/x weighting.

  • Validation Criteria: The analytical run is only considered valid if the coefficient of determination ( R2 ) is ≥0.99 and the back-calculated concentration of each standard point falls within ±15% of its nominal theoretical value.

References

  • Wishart Lab. "Showing NP-Card for 3-Dehydrosphinganine (NP0044273)". Natural Products Magnetic Resonance Database (NP-MRD). URL: [Link]

  • Ren, J., Snider, J., Airola, M. V., et al. "Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae." Journal of Lipid Research, 2018. URL:[Link]

  • Merrill, A. H., Sullards, M. C., Allegood, J. C., et al. "Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS)." Methods, 2005. URL:[Link]

  • LIPID MAPS. "Mass Spectrometry Methods Chapters: Sphingolipid Protocols". LIPID MAPS Lipidomics Gateway. URL: [Link]

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Reactant of Route 1
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 2
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
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